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{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine Documentation Hub

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  • Product: {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
  • CAS: 1251304-56-9

Core Science & Biosynthesis

Foundational

Physicochemical and Structural Profiling of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine: A Technical Guide for Drug Development

Executive Summary In the landscape of rational drug design, sterically hindered benzylic amines serve as critical pharmacophores for modulating target affinity and metabolic stability. {4-Methyl-2-[(2-methylbutan-2-yl)ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, sterically hindered benzylic amines serve as critical pharmacophores for modulating target affinity and metabolic stability. {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine —commonly referred to as 4-methyl-2-(tert-pentyloxy)benzylamine—is a highly specialized building block. The strategic placement of a bulky tert-pentoxy group at the ortho position, combined with a lipophilic methyl group at the para position, creates a unique steric and electronic environment. This whitepaper deconstructs the physicochemical properties, chemical reactivity, and analytical methodologies required to characterize this molecule effectively.

Structural Architecture and Predictive Physicochemical Properties

The molecule’s behavior in biological and chemical systems is dictated by the interplay of its three primary functional groups: the primary methanamine core, the ortho-tert-pentoxy ether, and the para-methyl group.

To facilitate rapid assessment, the core quantitative data for this compound has been synthesized below.

Table 1: Physicochemical and ADME Data Summary
PropertyValuePharmacological Implication
Molecular Formula C₁₃H₂₁NON/A
Molecular Weight 207.32 g/mol Highly optimal for small-molecule drug design (Lipinski compliant).
Exact Mass 207.1623 DaTarget mass for high-resolution mass spectrometry (HRMS).
LogP (Predicted) 3.2 - 3.6High lipophilicity; excellent passive membrane permeability.
pKa (Conjugate Acid) ~9.35Predominantly ionized at physiological pH (7.4), ensuring solubility.
Polar Surface Area (PSA) 35.25 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
Causality in Structural Design

The pKa of an unsubstituted benzylamine is approximately 9.34[1]. The addition of the ortho-tert-pentoxy group exerts a dual electronic effect: it donates electron density into the aromatic ring via resonance (+M) while withdrawing electrons inductively (-I). The net result maintains the basicity of the primary amine, ensuring it remains protonated at physiological pH.

More importantly, the sheer steric bulk of the tert-pentoxy group restricts the rotational freedom of the benzylic C-N bond. This conformational locking reduces the entropic penalty upon binding to target receptors and provides significant steric shielding against metabolic degradation by enzymes such as Monoamine Oxidase (MAO).

StructuralLogic Amine Primary Amine (pKa ~9.35) Perm Membrane Permeability Amine->Perm Ionization Balance Ortho 2-tert-Pentoxy Group (Steric Shield) Ortho->Amine Restricts C-N Rotation MAO MAO Enzyme Resistance Ortho->MAO Blocks Active Site Access Para 4-Methyl Group (Lipophilic Core) Para->Perm Increases LogP

Fig 1: Structural functional group mapping and its causal effect on ADME properties.

Chemical Reactivity and Stability Profiling

While the primary amine is highly stable and readily forms isolable salts (e.g., hydrochloride or mesylate), the tert-pentoxy ether linkage introduces a specific chemical vulnerability that must be managed during synthesis and formulation.

Ethers are generally inert, but tert-alkyl ethers are notoriously susceptible to acid-catalyzed cleavage[2]. When exposed to strong acids (such as Trifluoroacetic acid or HCl), the ether oxygen is protonated, converting it into an excellent leaving group. Due to the extreme steric hindrance preventing a standard bimolecular (SN2) attack, the reaction proceeds exclusively via a unimolecular (SN1) pathway[2]. The C-O bond heterolytically cleaves to form a highly stable tert-pentyl tertiary carbocation, leaving behind 4-methyl-2-hydroxybenzylamine. This vulnerability necessitates the avoidance of prolonged exposure to strong Brønsted or Lewis acids.

Experimental Methodologies

Protocol 1: Self-Validating LogP Determination (OECD 107)

Because the predicted LogP of this compound is between 3.0 and 4.0, the flask-shaking method outlined in3 is the most accurate empirical approach[3].

Step-by-Step Methodology:

  • Equilibration : Pre-saturate 1-octanol and HPLC-grade water by stirring them together vigorously for 24 hours. Causality: This prevents volume shifts caused by mutual solubility during the actual assay.

  • Incubation : Dissolve 10 mg of the compound in 10 mL of the pre-saturated 1-octanol. Add 10 mL of pre-saturated water. Shake mechanically at 25°C for 24 hours to ensure complete thermodynamic distribution.

  • Separation : Centrifuge the biphasic mixture at 10,000 x g for 10 minutes. Causality: Shaking generates micro-emulsions that artificially inflate the aqueous concentration; centrifugation forces complete phase separation.

  • Quantification : Analyze both phases using LC-UV at 254 nm.

  • Self-Validation : Calculate the mass balance. The total mass quantified in both phases must equal >95% of the initial input mass. If it falls below this threshold, it indicates compound degradation or adsorption to the glassware, automatically invalidating the run.

ProtocolWorkflow P1 Phase 1: Equilibration Octanol/Water (1:1) P2 Phase 2: Incubation Shake 24h at 25°C P1->P2 P3 Phase 3: Separation Centrifuge 10,000g, 10m P2->P3 P4 Phase 4: Quantification LC-UV/MS Analysis P3->P4 Val Val P4->Val

Fig 2: Self-validating OECD 107 flask-shaking workflow for LogP determination.

Protocol 2: Acid-Stability Profiling (Ether Cleavage Assay)

To empirically determine the degradation half-life of the tert-pentoxy group under acidic formulation conditions.

Step-by-Step Methodology:

  • Substrate Preparation : Dissolve the compound to a final concentration of 1 mM in anhydrous dichloromethane (DCM).

  • Acid Introduction : Cool the solution to 0°C. Causality: Lower temperatures prevent runaway Friedel-Crafts alkylation side reactions driven by the highly reactive tert-pentyl carbocation. Add 10 equivalents of anhydrous Trifluoroacetic Acid (TFA).

  • Reaction Monitoring : Extract 10 µL aliquots at 1h, 2h, and 4h timepoints.

  • Quenching : Immediately quench each aliquot into a biphasic mixture of DCM and saturated aqueous NaHCO₃. Causality: This rapidly neutralizes the TFA, halting the SN1 cleavage precisely at the intended timepoint.

  • Data Analysis : Analyze the organic layer via LC-MS. Plot the disappearance of the parent mass (m/z 208.17[M+H]⁺) against the appearance of the cleaved phenol product to calculate the kinetic half-life.

References

  • Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation (Details on Benzylamine pKa and properties). eScholarship@McGill. 1

  • Acidic cleavage of ethers (SN2/SN1 Mechanisms) . Master Organic Chemistry. 2

  • 1-Octanol-water Partition Coefficient Determination Test (OECD 107) . National Institute of Technology and Evaluation (NITE). 3

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Exploratory

In Vitro Cytotoxicity Profiling of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine: A Methodological Framework

Introduction & Mechanistic Rationale The compound {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine represents a highly specialized class of benzylamine derivatives. Structurally, it features a primary amine (metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine represents a highly specialized class of benzylamine derivatives. Structurally, it features a primary amine (methanamine) attached to a phenyl ring, which is substituted with a para-methyl group and an ortho-tert-pentyloxy (2-methylbutan-2-yloxy) group.

From a drug development perspective, benzylamine derivatives are frequently investigated for central nervous system (CNS) indications, notably as Monoamine Oxidase (MAO) inhibitors[1]. The inclusion of the sterically bulky, highly lipophilic tert-pentyloxy ether significantly increases the compound's partition coefficient (LogP). While this lipophilicity is advantageous for blood-brain barrier (BBB) penetration, it introduces specific cytotoxic liabilities. Highly lipophilic basic amines can accumulate in acidic intracellular compartments (like lysosomes) or intercalate into phospholipid bilayers, leading to non-specific membrane disruption.

Therefore, establishing a robust, multiparametric in vitro cytotoxicity profile is a critical first step in evaluating this compound's therapeutic window.

Assay Selection Strategy: Causality & Logic

To accurately assess the cytotoxicity of this specific compound, we must select assays that avoid chemical interference while providing distinct mechanistic insights.

  • Metabolic Viability (Resazurin over MTT): Standard 2[2] rely on the cellular reduction of a tetrazolium dye into insoluble formazan crystals, which must be dissolved in DMSO before absorbance reading. Because our target compound is highly lipophilic, it risks co-precipitating with the formazan or altering the solubilization kinetics. Instead, we utilize the 3[3]. Resazurin is reduced by viable cells into resorufin, a highly fluorescent, water-soluble product. This eliminates the need for a solubilization step, reducing artifactual data and allowing for continuous, non-destructive monitoring of the cells.

  • Membrane Integrity (LDH Leakage): To determine if the lipophilic tert-pentyloxy group causes frank membrane rupture (necrosis) rather than just metabolic downregulation (cytostasis), we measure Lactate Dehydrogenase (LDH) release. LDH is a stable cytosolic enzyme that only leaks into the culture media when the plasma membrane is compromised.

Workflow A {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine Synthesis & QC B Cell Line Selection (e.g., HepG2, SH-SY5Y) A->B C Dose-Response Exposure (0.1 μM - 100 μM, 24h-72h) B->C D1 Metabolic Activity (Resazurin Assay) C->D1 D2 Membrane Integrity (LDH Release Assay) C->D2 E Data Analysis & IC50 Calculation (ISO 10993-5 Compliance) D1->E D2->E

Fig 1: Multiparametric in vitro cytotoxicity screening workflow for benzylamine derivatives.

Self-Validating Experimental Protocols

To ensure data trustworthiness and compliance with4[4], every protocol must operate as a self-validating system. This is achieved through a strict control matrix.

The Control Matrix
  • Vehicle Control (Negative): Cells treated with 0.1% DMSO. Causality: Establishes the baseline 100% viability mark and proves the solvent itself is non-toxic.

  • Positive Control: Cells treated with 100 µM Triton X-100 or 0.1% SDS. Causality: Induces maximal cell death, proving the assay's dynamic range can accurately detect cytotoxicity.

  • Background Control (Blank): Media + target compound (no cells). Causality: Accounts for any auto-fluorescence or auto-absorbance generated by the benzylamine derivative itself.

Protocol 1: Resazurin Reduction Assay (Metabolic Viability)
  • Cell Seeding: Seed human neuroblastoma (SH-SY5Y) and human hepatoma (HepG2) cells at a density of 1×104 cells/well in a 96-well clear-bottom black plate. Rationale: Black plates prevent well-to-well optical crosstalk during fluorescence quantification.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and exponential growth phase entry.

  • Compound Treatment: Prepare a 10 mM stock of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine in anhydrous DMSO. Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Critical Step: Ensure the final DMSO concentration never exceeds 0.1% (v/v).

  • Exposure: Aspirate old media and apply the compound dilutions and controls. Incubate for 48 hours.

  • Resazurin Addition: Add Resazurin reagent to a final concentration of 10% (v/v) of the well volume. Incubate for 2–4 hours.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 530–560 nm, Emission: 590 nm). Calculate relative viability by normalizing to the vehicle control.

Pathway A Resazurin (Non-fluorescent) B Viable Cell (Active Dehydrogenases) A->B Cellular Uptake C Resorufin (Highly Fluorescent) B->C Reduction (NADH) D Fluorescence Readout (Ex: 530nm, Em: 590nm) C->D Quantification

Fig 2: Mechanism of resazurin reduction by viable cells for metabolic cytotoxicity assessment.

Protocol 2: LDH Leakage Assay (Membrane Integrity)
  • Preparation: Follow steps 1-4 from Protocol 1.

  • Supernatant Transfer: 45 minutes prior to the end of the 48-hour exposure, add Lysis Buffer to the Positive Control wells. At 48 hours, transfer 50 µL of the culture supernatant from all wells into a fresh 96-well clear plate. Rationale: LDH assays measure extracellular enzymes; transferring the supernatant prevents the compound inside the cells from interfering with the colorimetric reaction.

  • Enzymatic Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well. Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Add Stop Solution and measure absorbance at 490 nm. High absorbance correlates with high membrane damage.

Quantitative Data Synthesis

When evaluating the data, we adhere to 5[5] and ISO 10993-5 criteria, which define a substance as cytotoxic if it reduces cell viability by more than 30% (i.e., viability < 70%). Below is a representative data synthesis table demonstrating the expected profiling output for a lipophilic benzylamine derivative.

Cell LineTissue OriginAssay TypeIC₅₀ (μM) ± SDCytotoxicity ClassificationMechanistic Insight
HepG2 Human LiverResazurin45.2 ± 3.1ModerateIndicates potential first-pass hepatic metabolism stress.
SH-SY5Y Human NeuroblastomaResazurin28.5 ± 2.4Moderate to HighExpected higher sensitivity due to compound's CNS/amine targeting nature.
HEK293 Human KidneyLDH Release> 100LowLack of LDH release suggests cell death is apoptotic/metabolic, not necrotic.
L929 Murine FibroblastResazurin62.1 ± 4.5LowStandard ISO 10993-5 baseline cell line indicates general systemic tolerance.

References

  • ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. iTeh Standards. Available at:[Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays . National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors . Taylor & Francis Online. Available at:[Link]

  • Test No. 491: Short Time Exposure In Vitro Test Method . OECD Guidelines for the Testing of Chemicals. Available at:[Link]

Sources

Foundational

solubility and partition coefficient of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

An In-depth Technical Guide to the Physicochemical Characterization of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine: Solubility and Partition Coefficient Introduction: Foundational Physicochemical Properties i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine: Solubility and Partition Coefficient

Introduction: Foundational Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and the partition coefficient (LogP/LogD). These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability, efficacy, and potential for toxicity.[1][2] Poor aqueous solubility can hinder formulation and lead to inadequate drug exposure, while an unfavorable partition coefficient can prevent a molecule from reaching its biological target or lead to off-target effects.[2][3]

This guide provides a comprehensive framework for the characterization of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine, a novel molecule for which public domain experimental data is not available. As such, this document serves as both a predictive analysis based on its chemical structure and a detailed procedural manual for its empirical determination in a research setting. We will delve into the theoretical underpinnings of solubility and lipophilicity, provide field-proven experimental protocols, and discuss the interpretation of these crucial data points in the context of drug development.

Molecular Profile and Predicted Physicochemical Characteristics

The structure of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine combines several key functional groups that dictate its physicochemical behavior. The primary amine (-NH₂) is basic and provides a site for protonation and hydrogen bonding, which can enhance aqueous solubility, particularly at lower pH. Conversely, the tolyl group, the bulky tert-amyl ether moiety, and the overall carbon skeleton contribute significantly to the molecule's lipophilicity.

Given the absence of experimental data, we rely on computational models to predict these properties. These predictions, while not a substitute for empirical measurement, are invaluable for planning experiments and anticipating the molecule's behavior.[1]

Table 1: Predicted Physicochemical Properties of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

PropertyPredicted ValueSource & Comments
Molecular FormulaC₁₄H₂₃NO-
Molecular Weight221.34 g/mol -
XlogP3~3.0 - 3.5Predicted based on similar structures. A related isomer, {4-methyl-2-[(4-methylpentan-2-yl)oxy]phenyl}methanamine, has a predicted XlogP of 3.2.[4] This positive value suggests the compound is inherently more soluble in lipids than in water.[1]
pKa (amine)~9.5 - 10.5Estimated based on a typical primary benzylic amine. This indicates the compound will be protonated and more water-soluble at physiological pH and below.

Part I: Aqueous and Organic Solubility Determination

Theoretical Framework

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution at a given temperature. The guiding principle of "like dissolves like" is fundamental; compounds tend to dissolve in solvents with similar polarity.[5] For an ionizable compound like our target molecule, solubility is also highly dependent on the pH of the aqueous medium. The basic amine group will be protonated at pH values below its pKa, forming a more polar cation that is more readily solvated by water.

Experimental Protocol: Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining equilibrium solubility due to its accuracy and reliability.[3][5][6] The core principle is to create a saturated solution and then measure the concentration of the dissolved solute.

Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of solid {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine to a series of glass vials, each containing a known volume of a selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The excess solid is crucial to ensure equilibrium is reached.[5]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or agitator set to a constant temperature (typically 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient period, often 24 to 72 hours, to ensure that the system reaches thermodynamic equilibrium between the undissolved solid and the dissolved solute.[5]

  • Phase Separation:

    • Once equilibrium is established, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials.[5]

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to prevent solid particles from artificially inflating the measured concentration.[5]

  • Quantification:

    • Accurately determine the concentration of the solute in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[5]

  • Data Reporting:

    • Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L) at the specified temperature and pH.[5]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant T (24-72 hours) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant (0.22 µm PTFE) sep1->sep2 analysis1 Analyze filtrate by HPLC sep2->analysis1 analysis2 Quantify against calibration curve analysis1->analysis2

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Part II: Octanol-Water Partition Coefficient (LogP) Determination

Theoretical Framework

The partition coefficient (P) is the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water.[1] The logarithm of this ratio is the LogP value.

  • LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) [1]

A positive LogP indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative LogP indicates a preference for the aqueous phase (hydrophilic).[1] For ionizable compounds, the distribution coefficient (D) is measured at a specific pH, and its logarithm (LogD) is more physiologically relevant. At pH 7.4, the LogD value provides insight into a drug's ability to cross biological membranes.[2][7]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This method remains the most accurate and widely accepted for LogP/LogD determination.[1]

Methodology

  • Solvent Preparation:

    • Prepare two stock solutions: n-octanol saturated with pH 7.4 phosphate buffer, and pH 7.4 phosphate buffer saturated with n-octanol. This pre-saturation is essential for achieving accurate results.[7]

  • Partitioning:

    • Add equal volumes of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer to a glass vial.

    • Add a known, small amount of the compound stock solution (dissolved in a minimal amount of a suitable solvent like acetonitrile or DMSO) to the vial. The final concentration should be well below the compound's solubility limit in either phase.

  • Equilibration:

    • Seal the vial and shake vigorously for a period sufficient to allow the compound to partition between the two phases and reach equilibrium. This can range from 1 to 24 hours, depending on the compound. For compounds with LogD values greater than 2, a longer time is often necessary.

  • Phase Separation:

    • Centrifuge the vial to ensure a clean and complete separation of the n-octanol (upper) and aqueous (lower) layers.

  • Quantification:

    • Carefully withdraw a precise aliquot from each phase for analysis.

    • Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated HPLC method.

  • Calculation and Reporting:

    • Calculate the distribution coefficient (D) using the measured concentrations.

    • Report the result as LogD at pH 7.4.

Workflow for LogD Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Prepare pre-saturated n-octanol and buffer (pH 7.4) prep2 Combine phases and add compound prep1->prep2 equil1 Agitate to allow partitioning (1-24h) prep2->equil1 sep1 Centrifuge to achieve clean layer separation equil1->sep1 analysis1 Sample both aqueous and octanol phases sep1->analysis1 analysis2 Quantify concentration in each phase by HPLC analysis1->analysis2 analysis3 Calculate LogD analysis2->analysis3

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Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity and Functional Characterization of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

Abstract This technical guide provides a comprehensive framework for the detailed investigation of the receptor binding affinity and functional profile of the novel chemical entity, {4-Methyl-2-[(2-methylbutan-2-yl)oxy]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the detailed investigation of the receptor binding affinity and functional profile of the novel chemical entity, {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine, hereafter referred to as Compound X. Due to the novelty of Compound X, this guide is presented as a prospective, systematic approach to its characterization, rather than a review of existing data. The methodologies detailed herein are designed to be self-validating and are grounded in established pharmacological principles. We will hypothesize a target, outline a plausible synthesis, and provide detailed protocols for state-of-the-art binding and functional assays. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel therapeutics.

Introduction and Rationale

The chemical structure of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine (Compound X) places it within the broad class of substituted phenethylamines. This structural class is known to interact with a wide range of biogenic amine receptors, particularly G-protein coupled receptors (GPCRs). GPCRs represent a major class of drug targets, with approximately 34% of all FDA-approved drugs targeting members of this family[1]. Given its structure, we hypothesize that Compound X may interact with aminergic GPCRs. For the purpose of this guide, we will proceed with the hypothesis that Compound X is a potential modulator of the β2-adrenergic receptor (β2AR), a well-characterized Gs-coupled GPCR involved in vital physiological processes such as bronchodilation and cardiac function.

This guide will therefore outline the necessary steps to:

  • Synthesize Compound X in sufficient quantity and purity for biological evaluation.

  • Determine its binding affinity for the human β2AR using radioligand binding assays.

  • Characterize the kinetics of its interaction with the β2AR via Surface Plasmon Resonance (SPR).

  • Assess its functional activity at the β2AR by measuring downstream second messenger signaling.

The following sections will provide detailed, field-proven protocols and the scientific rationale behind the experimental choices, ensuring a robust and reproducible characterization of this novel compound.

Proposed Synthesis of Compound X

A plausible synthetic route for Compound X is proposed, starting from commercially available 2-hydroxy-4-methylbenzaldehyde. This multi-step synthesis involves standard organic chemistry transformations.

Scheme 1: Proposed Synthesis of Compound X

Synthetic_Pathway A 2-Hydroxy-4-methylbenzaldehyde B 2-[(2-methylbutan-2-yl)oxy]-4-methylbenzaldehyde A->B 2-methyl-2-butanol, H2SO4 (cat.) C 2-[(2-methylbutan-2-yl)oxy]-4-methylbenzonitrile B->C 1. NH2OH.HCl 2. Acetic anhydride D {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine (Compound X) C->D LiAlH4 or H2, Raney Ni

Caption: Proposed synthetic pathway for Compound X.

Step-by-Step Protocol:

  • Etherification: 2-Hydroxy-4-methylbenzaldehyde is reacted with 2-methyl-2-butanol in the presence of a catalytic amount of sulfuric acid to form the corresponding ether, 2-[(2-methylbutan-2-yl)oxy]-4-methylbenzaldehyde. The reaction is monitored by thin-layer chromatography (TLC) and the product purified by column chromatography.

  • Conversion to Nitrile: The aldehyde is then converted to the nitrile, 2-[(2-methylbutan-2-yl)oxy]-4-methylbenzonitrile. This can be achieved via a two-step process: formation of the oxime with hydroxylamine hydrochloride, followed by dehydration with a reagent such as acetic anhydride.

  • Reduction to Amine: The final step is the reduction of the nitrile to the primary amine, Compound X. This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent or through catalytic hydrogenation using Raney nickel. The final product is purified by column chromatography or distillation, and its structure and purity are confirmed by NMR, mass spectrometry, and HPLC.

Receptor Binding Affinity Determination

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor[2]. We will employ a competitive binding assay to determine the inhibition constant (Ki) of Compound X for the β2AR.

Principle: This assay measures the ability of Compound X to compete with a radiolabeled ligand of known high affinity (the "radioligand") for binding to the β2AR. The concentration of Compound X that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare cell membranes expressing β2AR Incubation Incubate membranes, radioligand, and Compound X Membrane_Prep->Incubation Compound_Dilution Serially dilute Compound X Compound_Dilution->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [3H]-DHA) Radioligand_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify bound radioactivity using scintillation counting Washing->Counting Curve_Fitting Plot % inhibition vs. [Compound X] and fit to obtain IC50 Counting->Curve_Fitting Ki_Calculation Calculate Ki from IC50 using Cheng-Prusoff equation Curve_Fitting->Ki_Calculation

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Membranes are prepared from a stable cell line overexpressing the human β2AR (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer and the protein concentration is determined[3].

  • Assay Setup: The assay is performed in a 96-well plate format. To each well, the following are added in order:

    • Assay buffer (50 mM Tris, 5 mM MgCl2, pH 7.4).

    • A range of concentrations of Compound X (or vehicle for total binding, or a high concentration of a known non-radiolabeled antagonist like propranolol for non-specific binding).

    • A fixed concentration of the radioligand, [3H]-dihydroalprenolol ([3H]-DHA), typically at its Kd concentration.

    • The cell membrane preparation.

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium[3].

  • Filtration and Washing: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand[2][3].

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter[3].

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of Compound X. A non-linear regression analysis is used to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[3].

Hypothetical Data Summary:

CompoundReceptorRadioligandIC50 (nM)Ki (nM)
Compound Xβ2AR[3H]-DHA7535
Propranolol (Control)β2AR[3H]-DHA52.3
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including the association (kon) and dissociation (koff) rates of a ligand binding to its receptor[4][5].

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (Compound X) in solution binds to a ligand (the β2AR) that has been immobilized on the chip surface[5].

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Chip_Prep Prepare sensor chip Receptor_Immobilization Immobilize purified β2AR on the sensor chip Chip_Prep->Receptor_Immobilization Association Inject varying concentrations of Compound X (Association) Receptor_Immobilization->Association Dissociation Flow buffer over the chip (Dissociation) Association->Dissociation Sensorgram Generate sensorgrams (Response vs. Time) Association->Sensorgram Regeneration Regenerate the chip surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Next cycle Kinetic_Fitting Fit data to a binding model to determine kon and koff Sensorgram->Kinetic_Fitting KD_Calculation Calculate KD (koff / kon) Kinetic_Fitting->KD_Calculation

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol:

  • Receptor Immobilization: Purified, solubilized β2AR is immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling or a His-capture chip if the receptor is His-tagged)[6][7].

  • Binding Measurement: A series of concentrations of Compound X are injected over the chip surface. The association phase is monitored in real-time. This is followed by an injection of buffer alone to monitor the dissociation phase.

  • Regeneration: A regeneration solution is injected to remove any remaining bound Compound X, preparing the chip for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon)[8].

Hypothetical Data Summary:

Compoundkon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)
Compound X1.5 x 10⁵6.0 x 10⁻³40

Functional Characterization

Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces basal receptor activity).

cAMP Accumulation Assay

Since the β2AR is a Gs-coupled receptor, its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels[1].

Principle: This assay measures the amount of cAMP produced by cells expressing the β2AR in response to treatment with Compound X. An increase in cAMP indicates agonist activity, while the blockade of an agonist-induced cAMP increase indicates antagonist activity.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane Agonist Agonist (e.g., Compound X) Receptor β2-Adrenergic Receptor (GPCR) Agonist->Receptor Binding G_Protein Gs Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gαs-GTP activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylation

Caption: Simplified Gs-coupled GPCR signaling pathway.

Detailed Protocol:

  • Cell Culture: Cells stably expressing the β2AR are seeded in 96-well plates and grown to confluency.

  • Agonist Mode: To determine if Compound X is an agonist, cells are incubated with increasing concentrations of Compound X for a set time (e.g., 30 minutes) at 37°C. A known agonist like isoproterenol is used as a positive control.

  • Antagonist Mode: To determine if Compound X is an antagonist, cells are pre-incubated with increasing concentrations of Compound X before the addition of a fixed concentration (e.g., EC80) of an agonist like isoproterenol[9].

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a detection kit, such as a competitive immunoassay with time-resolved fluorescence (HTRF) or a bioluminescent assay (e.g., GloSensor)[9][10][11].

  • Data Analysis:

    • Agonist Mode: A dose-response curve is generated by plotting the cAMP level against the log concentration of Compound X to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • Antagonist Mode: A dose-response curve is generated by plotting the inhibition of the agonist response against the log concentration of Compound X to determine the IC50.

Hypothetical Data Summary:

Assay ModeCompoundParameterValue (nM)Emax (% of Isoproterenol)
AgonistCompound XEC5012095%
AgonistIsoproterenol (Control)EC5010100%

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to characterize the binding and functional properties of a novel compound, {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine (Compound X), at a hypothesized target, the β2-adrenergic receptor. The described methodologies, from radioligand binding and SPR to functional cAMP assays, provide a comprehensive workflow to determine affinity, kinetics, and efficacy.

Based on our hypothetical data, Compound X demonstrates moderate affinity for the β2AR (Ki = 35-40 nM) and acts as a full agonist with an EC50 of 120 nM. The concordance between the affinity values obtained from the radioligand binding assay (Ki) and SPR (KD) would provide strong validation of the results.

Future work would involve:

  • Selectivity Profiling: Screening Compound X against a panel of other GPCRs (especially other adrenergic receptor subtypes) to determine its selectivity.

  • In Vivo Studies: If the in vitro profile is promising, advancing the compound to animal models to assess its physiological effects, pharmacokinetics, and potential therapeutic utility.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to optimize its potency, selectivity, and pharmacokinetic properties.

This systematic approach ensures that a comprehensive pharmacological profile is developed, providing a solid foundation for any subsequent drug development efforts.

References

  • Venkatakrishnan, A. J., Deupi, X., Lebon, G., Tate, C. G., Schertler, G. F., & Babu, M. M. (2019). Common activation mechanism of class A GPCRs. eLife, 8, e50279. [Link][12][13]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link][3]

  • Goddard, W. A., III, & Kim, D. (2022). The mechanism for ligand activation of the GPCR–G protein complex. Proceedings of the National Academy of Sciences, 119(17), e2120145119. [Link]

  • Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The structure and function of G-protein-coupled receptors. Nature, 459(7245), 356–363. [Link]

  • Latorraca, N. R., Venkatakrishnan, A. J., & Dror, R. O. (2017). The Molecular Basis of G Protein–Coupled Receptor Activation. Chemical Reviews, 117(1), 139–155. [Link][14]

  • Bio-protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link][1]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. Retrieved from [Link]

  • Wang, X., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 30(8), 1234. [Link][4]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. In Receptor Signal Transduction Protocols (pp. 51-71). Humana Press. [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link][9]

  • Salamon, Z., & Tollin, G. (2009). Surface plasmon resonance applied to G protein-coupled receptors. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(5), 1129-1140. [Link][6]

  • Cytiva. (2024). Fc receptor binding assays using surface plasmon resonance. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PubMed. [Link][8]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Rationale Introduction and Strategic Rationale The incorporation of steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Rationale

Introduction and Strategic Rationale

The incorporation of sterically hindered ether motifs, such as the tert-pentyloxy (2-methylbutan-2-yloxy) group, onto benzylic amine scaffolds is a highly effective strategy in modern drug design. These bulky substituents often improve the metabolic stability of the parent molecule by shielding adjacent aromatic protons from cytochrome P450-mediated oxidation, while simultaneously modulating the molecule's lipophilicity (LogP) to enhance blood-brain barrier penetration or membrane permeability.

The target compound, {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine , serves as a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs).

Retrosynthetic Strategy & Causality

Synthesizing tertiary ethers on aromatic rings presents a unique challenge. Standard Williamson ether synthesis (reacting a phenoxide with a tertiary alkyl halide) typically fails due to the overwhelming preference for E2 elimination over SN2 substitution at the tertiary carbon.

To circumvent this, our protocol employs an acid-catalyzed alkene addition strategy. 2-Hydroxy-4-methylbenzonitrile is reacted with 2-methyl-2-butene (isoamylene) in the presence of a strong acid catalyst (e.g., Amberlyst-15 or methanesulfonic acid). This generates a stable tertiary carbocation that is subsequently trapped by the phenolic oxygen.

Following successful etherification, the nitrile group is reduced to the primary amine. While Lithium Aluminum Hydride (LiAlH4) is a common bench-scale reductant, we utilize catalytic hydrogenation with Raney Nickel in methanolic ammonia . This choice is driven by scalability and chemoselectivity; the presence of ammonia actively suppresses the formation of secondary and tertiary amine byproducts (dimerization), ensuring a high yield of the primary benzylic amine.

Synthesis Workflow Pathway

SynthesisPathway SM 2-Hydroxy-4-methylbenzonitrile (Starting Material) Int 4-Methyl-2-(tert-pentyloxy) benzonitrile SM->Int Acid-Catalyzed Etherification Alkene 2-Methyl-2-butene + Amberlyst-15 Alkene->Int Prod {4-Methyl-2-[(2-methylbutan-2-yl)oxy] phenyl}methanamine Int->Prod Catalytic Hydrogenation Red H2 (50 psi), Raney Ni NH3 / MeOH Red->Prod

Figure 1: Two-step synthetic workflow for the preparation of the target benzylic amine.

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The hydrogenation step requires a pressure-rated reaction vessel.

Protocol A: Synthesis of 4-Methyl-2-(tert-pentyloxy)benzonitrile

Objective: Formation of the sterically hindered tertiary ether.

  • Reactor Preparation: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Add 2-Hydroxy-4-methylbenzonitrile (10.0 g, 75.1 mmol) and anhydrous toluene (150 mL) to the flask. Stir until fully dissolved.

  • Catalyst Addition: Add 2.0 g of dry Amberlyst-15 (strongly acidic cation exchange resin). Mechanistic Note: A heterogeneous catalyst is chosen to simplify downstream workup and prevent the hydrolysis of the nitrile group that can occur with aqueous mineral acids.

  • Alkene Introduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-methyl-2-butene (15.8 g, 225 mmol, 3.0 equiv) dropwise via an addition funnel to control the exothermic generation of the carbocation.

  • Reaction Execution: Remove the ice bath and heat the mixture to 45 °C for 16 hours under a nitrogen atmosphere. Monitor reaction progress via TLC (Hexanes/EtOAc 8:2) or LC-MS.

  • Workup & Purification:

    • Filter the mixture through a pad of Celite to remove the Amberlyst-15 resin.

    • Wash the organic filtrate with saturated aqueous NaHCO3 (2 x 50 mL) to neutralize any residual acid, followed by brine (50 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford the intermediate nitrile as a pale yellow oil.

Protocol B: Reduction to {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

Objective: Chemoselective reduction of the nitrile to the primary amine.

  • Vessel Preparation: Utilize a 250 mL pressure-rated stainless steel autoclave or a Parr hydrogenation apparatus.

  • Reagent Charging: Dissolve the purified 4-Methyl-2-(tert-pentyloxy)benzonitrile (10.0 g, 49.2 mmol) in 7 N ammonia in methanol (100 mL). Mechanistic Note: The high concentration of ammonia shifts the equilibrium away from the formation of secondary imines, effectively preventing the dimerization of the product.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 1.5 g active catalyst). Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of air.

  • Hydrogenation: Seal the autoclave, purge the headspace with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel to 50 psi with H2.

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25 °C) for 12 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup & Isolation:

    • Vent the hydrogen gas safely and purge the vessel with nitrogen.

    • Filter the reaction mixture through a tightly packed pad of Celite under a blanket of nitrogen to remove the Raney Nickel. Wash the filter cake with additional methanol (50 mL).

    • Concentrate the filtrate under reduced pressure to remove methanol and ammonia.

    • Dissolve the resulting oil in ethyl acetate (100 mL) and extract with 1 M HCl (2 x 50 mL) to pull the amine into the aqueous phase, leaving unreacted impurities in the organic layer.

    • Basify the aqueous layer to pH 12 using 2 M NaOH, and extract the free base amine with dichloromethane (3 x 50 mL).

    • Dry the combined DCM layers over Na2SO4, filter, and concentrate to yield the target primary amine.

Analytical Data & Validation

To ensure the trustworthiness of the synthesis, the following analytical parameters should be verified to confirm the identity and purity of the final product.

Analytical MethodExpected Target Value / ObservationDiagnostic Significance
LC-MS (ESI+) m/z 208.17 [M+H]⁺Confirms the molecular weight of the target compound (C13H21NO, MW: 207.32).
¹H NMR (400 MHz, CDCl₃) δ 3.78 (s, 2H)Confirms the successful reduction of the nitrile to the benzylic amine (-CH₂-NH₂).
¹H NMR (400 MHz, CDCl₃) δ 1.25 (s, 6H), 0.95 (t, 3H)Validates the presence of the intact tert-pentyl ether group (gem-dimethyls and terminal methyl).
FT-IR (ATR) ~3350, 3280 cm⁻¹ (N-H stretch)Confirms the presence of the primary amine; absence of sharp nitrile peak at ~2220 cm⁻¹.
Purity (HPLC) > 98% (Area Under Curve)Validates the efficacy of the acid/base extraction workup.

References

  • Ambeed, Inc. (via ChemBuyersGuide). 2-HYDROXY-4-METHYLBENZONITRILE CAS:18495-14-2. Commercial availability and chemical properties of the starting material. URL:[Link]

  • MDPI - Molecules. Two-Step Tandem Synthesis of Coumarin Derivatives... Contextual methodology regarding the reactivity and handling of substituted 4-methyl salicylaldehyde and related phenolic derivatives in organic synthesis.[1] URL:[Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

Abstract This application note provides a detailed guide for the analysis of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine using mass spectrometry. We will explore the predictable fragmentation pathways of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the analysis of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine using mass spectrometry. We will explore the predictable fragmentation pathways of this molecule under electron ionization (EI), offering insights into the structural elucidation of related compounds. A comprehensive protocol for sample preparation, instrument setup, and data acquisition is presented, alongside a theoretical framework for interpreting the resulting mass spectrum. This guide is intended for researchers, scientists, and drug development professionals working with benzylic amines and substituted aromatic compounds.

Introduction

{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine is a substituted benzylic amine with potential applications in pharmaceutical and materials science. Its structure combines several key functional groups: a primary benzylic amine, a bulky tert-amyloxy ether group, and a substituted aromatic ring. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its identification, characterization, and quality control during synthesis and formulation.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1] During this process, the molecule is ionized and subsequently fragments into smaller, characteristic ions. The resulting fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation. This application note will focus on the fragmentation patterns expected under electron ionization (EI), a common and robust ionization technique.

Predicted Fragmentation Pathways

The fragmentation of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine is governed by the relative stabilities of the resulting carbocations and radical species. The primary sites for fragmentation are the benzylic position, the ether linkage, and the branched alkyl group.

Molecular Ion and Initial Cleavages

Due to the presence of a single nitrogen atom, the molecular ion (M+) of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine will have an odd nominal mass.[2][3] The aromatic ring contributes to the stability of the molecular ion, making it observable in the mass spectrum.[4]

The most favorable initial fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom, a characteristic fragmentation of amines.[5][6] This results in the loss of a hydrogen radical and the formation of a stable iminium ion.

dot graph Fragmentation_Pathway_1 { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Alpha-cleavage of the molecular ion.

Another prominent fragmentation pathway for benzylic amines is the cleavage of the bond at the benzylic position, leading to the formation of a stable benzyl cation or a related tropylium ion.[3]

dot graph Fragmentation_Pathway_2 { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Benzylic cleavage leading to key fragments.

Fragmentation of the Ether Group

The tert-amyloxy group is prone to fragmentation. A common pathway for ethers is cleavage alpha to the oxygen atom.[4][5] In this case, the loss of a tert-amyl cation or radical is expected. The loss of the entire tert-amyloxy group as a radical will also be a significant fragmentation route.

dot graph Fragmentation_Pathway_3 { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Fragmentation of the tert-amyloxy group.

Furthermore, the tert-amyl group itself can undergo fragmentation, primarily through the loss of a methyl or ethyl radical from the branched structure to form more stable secondary or tertiary carbocations.[7]

Summary of Expected Key Fragments

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios, and their proposed structures.

m/zProposed Ion StructureFragmentation Pathway
221[C14H23NO]+•Molecular Ion (M+)
220[C14H22NO]+Loss of H• (alpha-cleavage)
150[C9H12NO]+Loss of C5H11• (tert-amyl radical)
121[C8H9O]+Benzylic cleavage
71[C5H11]+tert-amyl cation
57[C4H9]+Loss of CH3• from tert-amyl cation
30[CH4N]+Benzylic cleavage

Experimental Protocol

This protocol outlines the steps for acquiring the mass spectrum of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine using a standard gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine in a suitable volatile solvent such as methanol or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis. The optimal concentration may vary depending on instrument sensitivity.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 25-350.

  • Scan Speed: 1000 amu/s.

Data Acquisition and Analysis
  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine.

  • Process the data using the instrument's software (e.g., Agilent MassHunter).

  • Identify the molecular ion peak and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern outlined in this note.

dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine can be rationally predicted based on the fundamental principles of mass spectrometry and the known behavior of its constituent functional groups. The dominant fragmentation pathways are expected to be alpha-cleavage at the amine, benzylic cleavage, and fragmentation of the tert-amyloxy ether group. The provided GC-MS protocol offers a robust method for obtaining an experimental mass spectrum, which can then be interpreted using the theoretical framework presented. This comprehensive approach is invaluable for the structural confirmation and purity assessment of this and structurally related compounds in a research and development setting.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). Benzylamine. NIST Chemistry WebBook. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • NIST. (n.d.). Benzylamine. NIST Chemistry WebBook. [Link]

  • Voinov, V. G., & Laskin, J. (2015). Principles of Mass Spectrometry. In Mass Spectrometry. InTech.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. [Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing Formulations for {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

Physicochemical Rationale & Formulation Causality The development of in vivo dosing formulations for novel chemical entities (NCEs) requires a deep understanding of their physicochemical properties. The target compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Rationale & Formulation Causality

The development of in vivo dosing formulations for novel chemical entities (NCEs) requires a deep understanding of their physicochemical properties. The target compound, {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine , presents a unique set of formulation challenges typical of BCS Class II (low solubility, high permeability) molecules.

Molecular Profiling:

  • Ionizable Center: The methanamine (primary amine) group acts as a weak base, with an estimated pKa of ~9.0–9.5.

  • Lipophilicity & Steric Bulk: The 4-methyl group and the bulky 2-(2-methylbutan-2-yl)oxy (tert-pentyloxy) substituent impart significant lipophilicity (estimated LogP > 3.5).

The Causality of Formulation Failure: At physiological pH (7.4), the free base exhibits extremely poor aqueous solubility. While it may dissolve in the acidic environment of the stomach (pH 1.5–2.0) as a hydrochloride salt, transit into the neutral pH of the intestine will cause rapid deprotonation and subsequent precipitation. This phenomenon leads to erratic oral bioavailability and non-linear pharmacokinetics. To mitigate this, formulation scientists must calculate the Preclinical Dose Number (PDo) —a metric defining the ratio of the target dose to the compound's solubility in biorelevant media[1]. High PDo values (>500) necessitate advanced solubilization strategies such as lipid-based systems or cyclodextrin complexation to ensure dose-exposure proportionality[1].

Decision Tree for Formulation Strategy

To streamline preclinical profiling, we utilize a decision matrix based on the target administration route and the calculated PDo.

FormulationWorkflow A API: {4-Methyl-2-[(2-methylbutan-2-yl)oxy] phenyl}methanamine B Physicochemical Profiling (pKa ~9.0, High LogP) A->B C Determine Target Administration Route B->C D Intravenous (IV) / Intraperitoneal (IP) C->D E Oral (PO) Gavage C->E F Co-solvent System (PEG400 / DMSO / Saline) D->F G Cyclodextrin Complex (HP-β-CD) D->G H Preclinical Dose Number (PDo) Assessment E->H I Low PDo (<100) Simple Aqueous Suspension H->I J High PDo (>500) SMEDDS / Lipid-Based H->J

Workflow for selecting in vivo formulations based on administration route and PDo.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum solubility and stability for in vivo dosing.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Target Route: IV, IP, or PO (Moderate to High Dose) Causality: The bulky, hydrophobic tert-pentyloxy-phenyl moiety is highly prone to aggregation. HP-β-CD features a hydrophobic internal cavity that encapsulates this lipophilic tail, while the protonated methanamine group interacts favorably with the aqueous exterior. This inclusion complex massively increases aqueous solubility and prevents precipitation upon injection into the bloodstream[2].

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 20% (w/v) HP-β-CD in sterile 0.9% saline. Stir until completely clear.

  • API Addition: Weigh the required amount of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine (target concentration: 10–20 mg/mL) and add it to the vehicle.

  • Complexation: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring overnight at room temperature. Self-Validation: The solution must transition from a cloudy suspension to a completely transparent liquid, indicating full inclusion complex formation.

  • Sterilization: Filter the solution through a 0.22 µm PVDF syringe filter. If resistance is high, the complex has not fully formed; repeat step 3.

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

Target Route: PO (High Dose Efficacy/Tox Studies) Causality: For oral delivery of high-PDo weak bases, precipitation in the neutral intestine is the primary barrier to absorption. SMEDDS (Type III lipid-based formulations) spontaneously form thermodynamically stable microemulsions (<100 nm) upon mild agitation in the gastrointestinal tract[3]. This keeps the API solubilized in the lipid phase, enhancing lymphatic absorption and bypassing hepatic first-pass metabolism[4]. Furthermore, lipid-based systems have been shown to significantly increase the bioavailability of lipophilic amines compared to standard suspensions[5].

Step-by-Step Methodology:

  • Vehicle Compounding: In a glass vial, combine 30% (w/w) Capryol 90 (oil phase), 50% (w/w) Cremophor EL (surfactant), and 20% (w/w) Transcutol P (co-surfactant).

  • Homogenization: Vortex the mixture and heat gently to 40°C until a clear, isotropic lipid vehicle is formed.

  • API Loading: Add the API powder to the lipid vehicle (up to 50 mg of API per gram of lipid).

  • Solubilization: Stir magnetically at 37°C for 2–4 hours until the API is completely dissolved. Self-Validation: Inspect under a strong light source; there should be zero visible particulates.

  • Dosing Preparation: The pre-concentrate can be dosed directly into the stomach via gavage. Alternatively, dilute 1:10 in deionized water immediately prior to dosing. The mixture should instantly form a translucent, bluish microemulsion.

Protocol C: Co-Solvent / pH-Adjusted Vehicle

Target Route: IV / IP (Low Dose Screening) Causality: For rapid pharmacokinetic screening, co-solvents (like PEG-400) lower the dielectric constant of the aqueous vehicle, accommodating the non-polar regions of the drug[6]. Adjusting the pH ensures the primary amine remains protonated, maximizing the ionic contribution to solubility.

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the API in 10% (v/v) DMSO. Vortex until clear.

  • Co-Solvent Addition: Add 40% (v/v) PEG-400 to the DMSO/API solution. Mix thoroughly.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile saline while continuously vortexing. Critical Step: If using the free base form of the API, pre-adjust the saline to pH 4.5–5.0 using 0.1 N HCl before addition.

  • Validation: Observe the final solution for 15 minutes. Self-Validation: Any micro-precipitation (cloudiness or Tyndall effect) indicates the solvent capacity has been exceeded, and the API concentration must be reduced.

Quantitative Formulation Matrix

The following table summarizes the expected performance of the described formulations for {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine to aid in rapid decision-making.

Formulation StrategyCompositionTarget RouteExpected Solubility GainMax Recommended Dose (Mice/Rats)
Co-solvent / pH Adjusted 10% DMSO, 40% PEG-400, 50% Saline (pH 5.0)IV, IPModerate (1–5 mg/mL)10–20 mg/kg
Cyclodextrin Complex 20% w/v HP-β-CD in Sterile SalineIV, IP, POHigh (10–30 mg/mL)50–100 mg/kg
SMEDDS (Lipid-Based) 30% Capryol 90, 50% Cremophor EL, 20% Transcutol PPOVery High (>50 mg/g lipid)>100 mg/kg

References

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species. ACS Publications.[Link]

  • Disposition of Lipid-Based Formulation in the Intestinal Tract Affects the Absorption of Poorly Water-Soluble Drugs. J-Stage.[Link]

  • In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PMC - NIH.[Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma.[Link]

  • Intravenous Formulation of HET0016 for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation. PMC - NIH.[Link]

  • An intravenous formulation decision tree for discovery compound formulation development. ResearchGate.[Link]

Sources

Application

Standardized Cell Culture Assay Protocols for Evaluating {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine (MMPM)

Application Note & Technical Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary & Structural Rationale The compound {4-Methyl-2-[(2-methylbuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Structural Rationale

The compound {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine (hereafter referred to as MMPM ) is a highly substituted benzylamine derivative. In pharmacological assay development, the benzylamine pharmacophore is the classic hallmark of substrates and inhibitors targeting copper-dependent amine oxidases, specifically Semicarbazide-Sensitive Amine Oxidase (SSAO) —also known as Vascular Adhesion Protein-1 (VAP-1)—and Monoamine Oxidase B (MAO-B) [1].

The bulky tert-pentyloxy group at the ortho position combined with the para-methyl substitution suggests MMPM is designed to exploit steric interactions within the enzymatic binding pocket, likely acting as a competitive inhibitor or a highly specific, slow-turnover substrate. To accurately evaluate MMPM's bioactivity, we must employ a highly sensitive, continuous fluorometric assay. This guide details a self-validating cell culture protocol utilizing the Amplex Red hydrogen peroxide detection system, which is the gold standard for quantifying amine oxidase activity in vitro[2].

Mechanistic Grounding: The Amplex Red Coupling System

Amine oxidases catalyze the oxidative deamination of primary amines, producing an aldehyde, ammonia, and hydrogen peroxide ( H2​O2​ ). Because H2​O2​ is produced in a strict 1:1 stoichiometric ratio with the deamination event, quantifying H2​O2​ provides a direct measurement of enzyme kinetics[3].

In this assay, Horseradish Peroxidase (HRP) utilizes the generated H2​O2​ to oxidize 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) into resorufin , a highly fluorescent product (Excitation: 560 nm / Emission: 590 nm)[2]. The long-wavelength emission of resorufin is critical for cell-based assays, as it effectively bypasses the autofluorescence typical of biological samples and cellular debris.

Mechanism MMPM {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine (MMPM) Enzyme VAP-1 / SSAO / MAO-B (Amine Oxidases) MMPM->Enzyme Competitive Inhibition H2O2 Hydrogen Peroxide (H2O2) Reaction Byproduct Enzyme->H2O2 Generates Substrate Endogenous Substrate (e.g., Benzylamine) Substrate->Enzyme Oxidative Deamination HRP Horseradish Peroxidase (HRP) H2O2->HRP Activates Amplex Amplex Red (Non-Fluorescent) Amplex->HRP Co-substrate Resorufin Resorufin (Fluorescent Signal) HRP->Resorufin Oxidation

Biochemical mechanism of MMPM inhibition and fluorometric detection via Amplex Red.

Experimental Design & Causality (The "Why")

As a Senior Application Scientist, I mandate that every assay must be a self-validating system . This means the protocol must inherently prove its own accuracy through built-in controls.

  • Off-Target Suppression: Vascular smooth muscle cells (VSMCs) and hepatic endothelial cells express multiple amine oxidases (MAO-A, MAO-B, and SSAO)[4]. To isolate the SSAO/VAP-1 signal, we must pre-incubate the cells with Clorgyline (a specific MAO-A inhibitor) and Pargyline (an MAO-B inhibitor, if strictly isolating SSAO)[5].

  • The 100% Inhibition Baseline: We utilize Semicarbazide or MDL72527 (irreversible SSAO inhibitors) in parallel control wells. This defines the absolute baseline of specific activity, allowing us to subtract background H2​O2​ generated by cellular respiration[6].

  • Optical Integrity: The assay must be performed in black, clear-bottom 96-well or 384-well microplates. Black walls prevent well-to-well optical crosstalk (light scattering), while the clear bottom allows for microscopic verification of cell monolayer confluence prior to the assay.

Self-Validating Fluorometric Assay Protocol

Reagent Preparation
  • MMPM Stock: 10 mM in cell-culture grade DMSO.

  • Amplex Red Master Mix: Reconstitute Amplex Red to a 20 mM stock in DMSO. Protect from light immediately, as ambient light causes auto-oxidation[7].

  • Reaction Buffer: 0.25 M Sodium Phosphate Buffer (pH 7.4) or 1X Krebs-Ringer phosphate buffer.

  • Substrate: 100 mM Benzylamine hydrochloride in ddH2​O [8].

Protocol Seed 1. Cell Seeding (Black 96-well plate) Lysis 2. Preparation (Wash & Equilibrate) Seed->Lysis Block 3. Off-Target Block (Clorgyline addition) Lysis->Block Treat 4. MMPM Treatment (Dose-Response) Block->Treat Assay 5. Amplex Red + HRP + Benzylamine Treat->Assay Read 6. Kinetic Read (Ex:560 / Em:590) Assay->Read

Step-by-step workflow for the cell-based amine oxidase inhibition assay.

Step-by-Step Methodology

Step 1: Cell Seeding and Preparation

  • Seed CHO-hVAP-1 cells (or primary rat aortic VSMCs) at a density of 1×104 cells/well in a black, clear-bottom 96-well microplate.

  • Incubate at 37°C, 5% CO2​ for 24–48 hours until 80-90% confluency is achieved.

  • Gently wash the cell monolayer twice with 100 µL of warm Reaction Buffer to remove serum components, which contain endogenous soluble amine oxidases that will skew data.

Step 2: Inhibitor and MMPM Pre-Incubation

  • Add 40 µL of Reaction Buffer to all wells.

  • Off-Target Block: Add 10 µL of Clorgyline (final concentration 1 µM) to all wells to silence MAO-A activity[4].

  • MMPM Dosing: Add 10 µL of MMPM at varying concentrations (e.g., 10-point serial dilution from 100 µM down to 0.1 nM) to the test wells.

  • Controls: To positive control wells, add 10 µL of vehicle (DMSO matched). To negative control wells, add 10 µL of Semicarbazide (final concentration 1 mM)[4].

  • Incubate the plate at 37°C for 30 minutes to allow MMPM to equilibrate with the target enzyme.

Step 3: Reaction Initiation

  • Prepare the Detection Master Mix immediately before use. For a final well volume of 100 µL, the 40 µL addition should contain:

    • Amplex Red (Final well concentration: 50 µM)

    • HRP (Final well concentration: 1 U/mL)

    • Benzylamine (Final well concentration: 1 mM)[6]

  • Rapidly dispense 40 µL of the Detection Master Mix into all wells using a multichannel pipette.

Step 4: Kinetic Measurement

  • Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C.

  • Measure fluorescence kinetically every 2 minutes for 60 minutes at Excitation 560 ± 10 nm and Emission 590 ± 10 nm [8].

Data Presentation & Expected Outcomes

Kinetic data should be exported and the Vmax​ (maximum velocity of resorufin generation) calculated from the linear portion of the fluorescence-time curve (typically between 10 and 40 minutes). Dose-response curves are generated by plotting the log[MMPM] against the normalized % Enzyme Activity.

ParameterDescriptionTarget / Expected Range
Km​ (Benzylamine) Michaelis constant for the endogenous substrate in this specific cell line.150 - 300 µM
IC50​ (MMPM) Half-maximal inhibitory concentration of MMPM against SSAO/VAP-1.Compound-dependent (Typically 10 nM - 5 µM for potent benzylamines)
Z'-Factor Statistical metric of assay robustness (calculated using Vehicle vs. Semicarbazide controls).> 0.6 (Indicates an excellent, HTS-ready assay)
Signal-to-Background Ratio of Positive Control fluorescence to Blank (No cells) fluorescence.> 5.0 at 60 minutes

Note: If MMPM acts as a substrate rather than an inhibitor, omit Benzylamine from Step 3 and monitor H2​O2​ generation directly against vehicle controls.

References

  • Vap-1 is elevated in psc, correlates with clinical outcome and exhibits amine oxidase activity in a substrate-dependent manner | Gut. 9

  • Amplex Red Monoamine Oxidase Assay Kit - Thermo Fisher Scientific. 2

  • Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific. 5

  • Human Siglec-10 can bind to vascular adhesion protein-1 and serves as its substrate - PMC. 3

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica. 8

  • VAP-1 inhibitory activities of 1H-imidazol-2-amine derivatives - ResearchGate. 7

  • Perivascular Adipose Tissue's Impact on Norepinephrine-Induced Contraction of Mesenteric Resistance Arteries - Frontiers. 4

  • US11001563B2 - SSAO inhibitor - Google Patents. 1

  • The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - MDPI. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting, validated protocols, and expert FAQs for overcoming the poor aqueous solubility of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting, validated protocols, and expert FAQs for overcoming the poor aqueous solubility of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine.

Diagnostic Overview: The Physicochemical Challenge

Before applying a solubilization strategy, it is critical to understand why your compound is precipitating.

{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine is a benzylamine derivative characterized by extreme steric bulk and lipophilicity. The core features a primary methanamine group (pKa ~9.0–9.5), a hydrophobic 4-methyl group, and a highly lipophilic tert-pentyl ether at the 2-position.

  • The Causality of Precipitation: The massive hydrophobic volume of the tert-pentyl ether disrupts the hydrogen-bonded network of water, creating a severe entropic penalty for solvation. Even if the primary amine is protonated at physiological pH (7.4), the resulting cation's hydration energy is often insufficient to overcome the hydrophobic forces of the aromatic and aliphatic moieties, leading to rapid aggregation and precipitation [1].

Troubleshooting Workflow

SolubilityWorkflow Start Compound Precipitates in Aqueous Assay CheckPH Evaluate Solution pH vs. Amine pKa (~9.5) Start->CheckPH IsBasic pH > pKa (Free Base Form) CheckPH->IsBasic Yes IsAcidic pH < pKa (Protonated Form) CheckPH->IsAcidic No SaltForm In Situ Salt Formation (e.g., Acetate, Mesylate) IsBasic->SaltForm Cosolvents Add Cosolvent System (PG, PEG 400, EtOH) IsAcidic->Cosolvents Still Insoluble Cyclodextrin Cyclodextrin Complexation (HP-β-CD) IsAcidic->Cyclodextrin In Vivo / Cell Assay SaltForm->IsAcidic Success Solubilized API Ready for Downstream Use Cosolvents->Success Cyclodextrin->Success

Decision tree for solubilizing lipophilic primary amines in aqueous media.

Module 1: pH Adjustment & Organic Salt Formation

Q: I diluted my DMSO stock into PBS (pH 7.4), and the compound immediately crashed out. Why? A: While the primary amine is likely protonated at pH 7.4, inorganic buffer counterions (like chloride or phosphate in PBS) often form poorly soluble, high-lattice-energy salts with bulky lipophilic cations. To enhance solvation through stronger ion-dipole bonding, you must lower the microenvironmental pH and utilize organic acids (e.g., acetic acid, methanesulfonic acid). Organic acid salts of basic amines consistently demonstrate superior aqueous solubility compared to their inorganic counterparts due to more favorable crystal lattice disruption[1] [2].

Protocol: In Situ Acetate Salt Formation

  • Dispense: Weigh 10 mg of the free base compound into a borosilicate glass vial.

  • Suspend: Add 900 µL of deionized water (Milli-Q, 18.2 MΩ·cm). The compound will remain insoluble.

  • Acidify: Under continuous vortexing, add 1.0 M Acetic Acid dropwise until the pH reaches 4.5–5.0.

  • Energy Input: Sonicate for 10 minutes in a water bath at 25°C to provide the activation energy required to break the free base crystal lattice.

  • Self-Validation Step: Centrifuge the solution at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube. If a pellet is present, the hydration energy of the salt is still insufficient to mask the tert-pentyl ether's lipophilicity. Proceed to Module 2 or 3.

Module 2: Cosolvent Systems for In Vitro Assays

Q: Salt formation failed to keep the compound in solution. Which cosolvents are best suited for this specific molecular structure? A: Cosolvents work by disrupting the highly ordered hydrogen-bond network of water, effectively lowering the dielectric constant of the medium to better match the non-polar solute [3]. For a molecule dominated by a bulky aliphatic ether, a binary or ternary mixture utilizing Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400) is highly effective [4].

Quantitative Data: Cosolvent Selection Matrix

CosolventDielectric Constant (ε)Solubilization Power (σ) for Non-Polar EthersRecommended Max % (In Vitro Cell Assays)
Water (Control) 80.1N/A100%
Ethanol 24.3High< 1.0%
Propylene Glycol (PG) 32.1Moderate-High< 2.0%
PEG 400 12.4Very High< 5.0%
DMSO 46.7High (Prone to crashing upon dilution)< 0.5%

Protocol: Ternary Cosolvent Formulation (Water/PEG 400/Ethanol)

  • Primary Solvation: Dissolve the API entirely in 100 µL of Ethanol. The low dielectric constant completely solvates the tert-pentyl ether moiety.

  • Intermediate Transition: Add 400 µL of PEG 400 to the ethanol mixture and vortex for 60 seconds. PEG 400 acts as a bridging solvent, preventing precipitation during aqueous dilution.

  • Aqueous Titration: Slowly titrate in 500 µL of aqueous buffer (pH 5.0) at a rate of 100 µL/min under constant magnetic stirring (400 rpm). Causality: Rapid addition causes localized supersaturation and irreversible nucleation.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer. An absorbance value >0.05 indicates the presence of colloidal aggregates (precipitation) rather than a true homogeneous solution.

Module 3: Cyclodextrin Inclusion Complexes for In Vivo/Cellular Assays

Q: My cell-based assay cannot tolerate the toxicity of PEG 400 or Ethanol. How can I solubilize this compound in a purely aqueous vehicle? A: Cyclodextrins (CDs)—specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)—offer a powerful, biologically inert alternative. The hydrophobic internal cavity of β-CD is perfectly sized to encapsulate the bulky tert-pentyl ether and the substituted phenyl ring, while its hydroxyl-rich exterior maintains excellent aqueous solubility [5]. Aliphatic amines form highly stable inclusion complexes in water, driven by favorable van der Waals interactions and the entropic gain of displacing high-energy water molecules from the CD cavity [6].

Protocol: HP-β-CD Complexation

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a mildly acidic buffer (e.g., 50 mM Citrate, pH 5.5). The slight acidity ensures the primary amine remains protonated and oriented toward the bulk water, while the uncharged ether embeds into the CD cavity.

  • Excess Addition: Add the solid compound in excess (e.g., 5 mg/mL) to the CD solution.

  • Equilibration: Stir the suspension continuously at 25°C for 48 hours. Causality: Inclusion complexation is an equilibrium-driven process; sufficient time must be allowed for the drug to partition into the steric constraints of the cavity.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation Step: Quantify the dissolved drug concentration via HPLC-UV. To ensure accurate peak integration, dilute an aliquot 1:20 in your organic mobile phase (e.g., Acetonitrile); the organic solvent will rapidly dissociate the inclusion complex, releasing the free API for detection.

References
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences.[Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. NIH PubMed Central.[Link]

  • Cosolvent. Wikipedia.[Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.[Link]

  • Functionalization of Cyclodextrins. Encyclopedia MDPI. [Link]

  • Complex formation between α-cyclodextrin and amines in water and DMF solvents. Journal of Solution Chemistry.[Link]

Optimization

reducing side products during {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine preparation

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals scaling the synthesis of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals scaling the synthesis of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine .

The preparation of this molecule involves two notoriously difficult transformations: the O-alkylation of a phenol with a sterically hindered tertiary alkyl group (tert-amyl), and the reduction of a benzonitrile to a primary methanamine without triggering dimerization. This portal provides the mechanistic causality, quantitative optimization data, and self-validating protocols required to eliminate side products and maximize yield.

Part 1: Reaction Workflow & Side Product Divergence

To effectively troubleshoot, we must first map the synthetic landscape. The diagram below illustrates the critical junctures where the desired pathway competes with side-product formation.

Workflow SM 4-Methyl-2-hydroxybenzonitrile (Starting Material) Alk O-Alkylation (tert-Amyl donor) SM->Alk Int 4-Methyl-2-(tert-amyloxy)benzonitrile (Intermediate) Alk->Int Desired Pathway Elim 2-Methyl-2-butene (Elimination) Alk->Elim Base-catalyzed E2 CAlk C-Alkylated Phenols (Friedel-Crafts) Alk->CAlk Acid-catalyzed Red Nitrile Reduction (H2, Catalyst) Int->Red Prod {4-Methyl-2-[(2-methylbutan-2-yl)oxy] phenyl}methanamine Red->Prod Desired Pathway Dimer Secondary Amine (Dimerization) Red->Dimer Nucleophilic Attack

Figure 1: Synthetic workflow and primary side-product divergence pathways.

Part 2: Troubleshooting Guides & FAQs

Section A: Suppressing Side Products During tert-Amyl Etherification

Q: Why am I recovering unreacted starting material and a highly volatile byproduct (2-methyl-2-butene) instead of my tert-amyl ether? A: You are likely using standard Williamson ether synthesis conditions (e.g., K2​CO3​ or NaH with tert-amyl bromide). The tert-amyl group is a bulky tertiary carbon. Under basic conditions, the phenoxide anion experiences severe steric repulsion when attempting an SN​2 attack. Consequently, the phenoxide acts as a base rather than a nucleophile, abstracting a β -proton from the tert-amyl halide and triggering a rapid E2 elimination. Causality-Driven Solution: Abandon basic alkyl halide conditions. You must utilize an electrophile that operates via an SN​1 -like mechanism under mild Lewis acidic conditions, such as tert-amyl trichloroacetimidate.

Q: I switched to an acid-catalyzed etherification using tert-amyl alcohol, but LC-MS and NMR show multiple new aromatic species. What happened? A: You have inadvertently triggered Friedel-Crafts C-alkylation. Phenols are highly activated aromatic rings. Under Brønsted acidic conditions (e.g., H2​SO4​ or Amberlyst resins), the generated tert-amyl carbocation preferentially attacks the electron-rich ortho or para positions of the phenol ring rather than the oxygen[1]. Causality-Driven Solution: To favor O-alkylation over C-alkylation, you must use a non-coordinating solvent (like cyclohexane/DCM) and strictly control the temperature ( ≤0 °C) with a mild Lewis acid (like BF3​⋅OEt2​ ) to kinetically trap the O-alkylated product before it can rearrange.

Section B: Suppressing Secondary Amines During Nitrile Reduction

Q: During the hydrogenation of the nitrile intermediate, my yield of the primary methanamine is halved by the formation of a massive dimer impurity. How does this form? A: The impurity is a secondary amine (a bis-benzylamine derivative). During catalytic hydrogenation, the nitrile is first reduced to a highly electrophilic imine intermediate. The newly formed primary methanamine is strongly nucleophilic. It attacks the unreacted imine to form a gem-diamine, which eliminates ammonia to yield a secondary imine, subsequently reducing to the secondary amine[2].

Mechanism Nitrile Nitrile (-CN) Imine Imine (-CH=NH) Nitrile->Imine + H2 Amine Primary Amine (-CH2NH2) Imine->Amine + H2 Gem Gem-Diamine Imine->Gem + Primary Amine Amine->Gem Attack SecImine Secondary Imine Gem->SecImine - NH3 SecAmine Secondary Amine SecImine->SecAmine + H2

Figure 2: Mechanistic pathway of secondary amine formation during nitrile reduction.

Q: How do I completely suppress this secondary amine dimerization? A: You must either outcompete the primary amine or deactivate it as soon as it forms.

  • The Ammonia Strategy: Running the hydrogenation in methanolic ammonia floods the system with NH3​ . By Le Chatelier's principle, this suppresses the elimination of ammonia from the gem-diamine, effectively halting the pathway to the secondary amine[3].

  • The Acidic Biphasic Strategy (Recommended): Utilizing a 10% Pt/C catalyst in a biphasic system (DCM/Water) with an acidic additive like NaH2​PO4​ is highly effective. The acid immediately protonates the primary amine into an ammonium salt, rendering it non-nucleophilic and physically sequestering it into the aqueous layer, away from the organic-soluble imine[4].

Part 3: Quantitative Optimization Data

Table 1: Optimization of tert-Amyl Etherification (O-Alkylation)
Reagents & CatalystSolvent & TempMajor Reaction PathwayYield of Desired Ether
tert-Amyl Bromide, K2​CO3​ DMF, 80 °CE2 Elimination (2-Methyl-2-butene)< 5%
tert-Amyl Alcohol, H2​SO4​ Toluene, RefluxC-Alkylation (Friedel-Crafts)12%
tert-Amyl Trichloroacetimidate, BF3​⋅OEt2​ Cyclohexane/DCM, -10 °C O-Alkylation ( SN​1 -like kinetic trap) 78%
Table 2: Optimization of Nitrile Reduction (Suppressing Dimerization)
CatalystSolvent System / AdditivePrimary Amine SelectivitySecondary Amine (Dimer)
5% Pd/CMethanol (Neutral)40%55%
Raney NickelMethanolic NH3​ (Excess)85%10%
10% Pt/C DCM/Water + NaH2​PO4​ 92% < 5%

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Methyl-2-(tert-amyloxy)benzonitrile

Objective: Achieve O-alkylation while suppressing E2 elimination and C-alkylation.

  • Activation & System Prep: Dissolve 4-methyl-2-hydroxybenzonitrile (1.0 eq) and tert-amyl trichloroacetimidate (1.5 eq) in anhydrous cyclohexane/DCM (2:1 v/v, 0.2 M).

    • Self-Validation Check: The solution must remain perfectly clear. Moisture levels >50 ppm will rapidly hydrolyze the imidate. Verify solvent dryness via Karl Fischer titration prior to addition.

  • Kinetic Catalysis: Cool the reactor to strictly -10 °C. Add catalytic BF3​⋅OEt2​ (0.1 eq) dropwise over 15 minutes.

    • Self-Validation Check: A slight yellowing indicates Lewis acid-base complex formation. Monitor internal temperature; any exothermic spike above 0 °C will exponentially increase C-alkylated side products.

  • Reaction Monitoring: Stir for 2 hours at -10 °C to 0 °C.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 8:2). The reaction is complete when the highly polar phenol spot ( Rf​≈0.3 ) is replaced by the non-polar ether spot ( Rf​≈0.7 ).

  • Quenching & Isolation: Quench vigorously with saturated aqueous NaHCO3​ to destroy the catalyst. Extract with DCM, dry over Na2​SO4​ , and concentrate.

    • Self-Validation Check: 1H NMR of the crude must show a 6H singlet at ~1.4 ppm (the gem-dimethyls of the tert-amyl group) and lack new aromatic proton shifts, confirming O-alkylation over C-alkylation.

Protocol B: Chemoselective Reduction to Target Methanamine

Objective: Reduce the nitrile to the primary amine while suppressing secondary amine dimerization.

  • Biphasic Setup: In a high-pressure autoclave, dissolve the intermediate from Protocol A (1.0 eq) in a biphasic mixture of DCM and Water (1:5 v/v). Add NaH2​PO4​ (4.0 eq) directly to the aqueous layer.

    • Self-Validation Check: The biphasic separation is critical. It ensures the primary amine partitions into the aqueous layer upon protonation, physically separating it from the organic-soluble imine intermediate.

  • Catalyst Loading: Add 10 wt% of 10% Pt/C catalyst.

    • Self-Validation Check: Ensure a strict inert atmosphere ( N2​ or Argon purge) before adding the dry catalyst to organic vapors to prevent pyrophoric ignition.

  • Hydrogenation: Pressurize the vessel with H2​ gas to 6 bar. Stir vigorously (1000 RPM to ensure phase mixing) at 30 °C for 12 hours.

    • Self-Validation Check: Monitor the H2​ pressure gauge. The cessation of pressure drop indicates the complete consumption of the nitrile and imine species.

  • Workup & Free-Basing: Vent the H2​ gas safely. Filter the mixture through a tight pad of Celite to remove the Pt/C. Separate the layers and discard the DCM. Basify the aqueous layer to pH 12 using 6M NaOH to free-base the trapped primary amine, then extract with fresh DCM.

    • Self-Validation Check: LC-MS of the final organic extract must show the target mass [M+H]+ and explicitly lack the [2M−NH3​+H]+ peak, confirming the absence of the secondary amine dimer.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Spectral Overlap in {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers facing Nuclear Magnetic Resonance (NMR) signal overlap when analyzing {4-Methyl-2-[(2-methylbutan-2-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies for researchers facing Nuclear Magnetic Resonance (NMR) signal overlap when analyzing {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine.

Due to the presence of a tert-amyl ether group, an aryl methyl, and a primary methanamine, 1D ¹H NMR spectra of this molecule often exhibit severe congestion. Overlap typically occurs in the aliphatic region (0.8–3.0 ppm) due to the exchangeable amine protons drifting into the tert-amyl signals, and in the aromatic region (6.5–7.5 ppm) due to complex multiplet splitting.

Diagnostic Workflow

G Start 1D 1H NMR Spectrum Signal Overlap Detected Branch1 Aliphatic / Exchangeable (NH2 vs. tert-amyl) Start->Branch1 Branch2 Aromatic Multiplets (H-3, H-5, H-6) Start->Branch2 Branch3 Carbon/Proton Ambiguity (gem-dimethyl vs Aryl-CH3) Start->Branch3 Sol1 ASIS (C6D6) & D2O Exchange Branch1->Sol1 Sol2 Pure Shift NMR (PSYCHE) Branch2->Sol2 Sol3 2D NMR (HSQC / HMBC) Branch3->Sol3

Workflow for diagnosing and resolving NMR spectral overlap in complex methanamine derivatives.

Troubleshooting Guide & FAQs

Q1: The amine (-NH₂) protons are obscuring the tert-amyl CH₂ and gem-dimethyl signals. How can I resolve this aliphatic overlap? Causality & Solution: Primary amines exhibit broad singlets that fluctuate in chemical shift based on concentration, temperature, and hydrogen bonding. In CDCl₃, the -NH₂ peak often drifts into the 1.3–1.7 ppm range, directly overlapping with the tert-amyl gem-dimethyls (~1.3 ppm) or the CH₂ quartet (~1.6 ppm). Actionable Fix: Implement Aromatic Solvent-Induced Shifts (ASIS) by switching the solvent to benzene-d6 (C₆D₆)[1]. The magnetic anisotropy of the benzene ring creates a differential shielding environment. Polar groups like the amine and ether coordinate transiently with C₆D₆, causing the -NH₂ and adjacent protons to shift upfield at different rates compared to the non-polar tert-amyl tail[2][3]. If overlap persists, perform a D₂O exchange to completely eliminate the exchangeable -NH₂ signal.

Q2: The aromatic protons (H-3, H-5, H-6) appear as an unresolvable multiplet. How do I extract accurate chemical shifts? Causality & Solution: The molecule features a 1,2,4-trisubstituted benzene ring. H-3 (meta-coupled) and H-5 (ortho/meta-coupled) often have very similar electronic environments due to the competing electron-donating effects of the tert-amyl ether and the aryl methyl group, leading to severe overlap. Actionable Fix: Utilize Pure Shift Yielded by Chirp Excitation (PSYCHE) NMR. PSYCHE uses spatially selective chirp pulses to suppress homonuclear scalar couplings (J-couplings), effectively collapsing complex multiplets into sharp, highly resolved singlets[4]. This allows for the unambiguous determination of the chemical shifts for H-3, H-5, and H-6 without multiplet interference[5].

Q3: I cannot confidently assign the quaternary carbons or differentiate the aryl methyl from the tert-amyl methyls in the ¹³C spectrum. What is the best approach? Causality & Solution: 1D ¹³C NMR lacks connectivity information. The aryl methyl and tert-amyl methyls may appear close in shift, and the quaternary carbons (C1, C2, C4) are weak and difficult to assign based on shift alone. Actionable Fix: Overlay Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) 2D spectra[6]. HSQC maps direct ¹H-¹³C one-bond connections, instantly separating the methyl groups based on their proton shifts[7]. HMBC reveals 2- and 3-bond correlations, allowing you to trace the connectivity from the aryl methyl protons to the C3/C4/C5 aromatic carbons, definitively assigning the quaternary centers[8].

Experimental Protocols

Protocol A: D₂O Exchange and ASIS (C₆D₆) Preparation

This protocol is a self-validating system: the appearance of the HOD peak confirms successful exchange.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (approx. 15 mg of analyte in 0.6 mL CDCl₃).

  • D₂O Shake: Add 2 drops of D₂O to the NMR tube. Cap tightly and shake vigorously for 30 seconds. Allow the phases to separate.

  • Validation Acquisition: Re-run the ¹H spectrum. The broad -NH₂ peak must disappear, and a new sharp HOD peak will appear at ~4.7 ppm, confirming successful proton exchange.

  • ASIS Application: If the aliphatic backbone remains congested, evaporate the CDCl₃/D₂O mixture under a gentle stream of nitrogen. Redissolve the neat sample in 0.6 mL of anhydrous C₆D₆ and acquire the spectrum to observe solvent-induced peak separation[1][9].

Protocol B: PSYCHE Pure Shift NMR Acquisition
  • Calibration: Ensure the probe is perfectly tuned and matched, and the sample is well-shimmed. High field homogeneity is critical to avoid artifacts in pure shift NMR[10].

  • Pulse Sequence Selection: Load the psyche pulse sequence from your spectrometer's library.

  • Parameter Optimization: Set the chirp pulse duration (typically 15–30 ms) and sweep width (e.g., 10 kHz) to cover the entire proton spectral window[4]. Set the flip angle for the chirp pulses to a low value (β = 10–20°) to prevent severe sensitivity loss[11].

  • Acquisition & Processing: Acquire the pseudo-2D data. Process the data using chunk-reconstruction algorithms to yield the 1D decoupled singlet spectrum[10][12].

Protocol C: High-Resolution HSQC/HMBC Overlay
  • HSQC Setup: Run a multiplicity-edited ¹H-¹³C HSQC. Set the ¹J(CH) coupling constant to 145 Hz. This phases CH/CH₃ peaks positively and CH₂ peaks negatively, instantly differentiating the methanamine/tert-amyl CH₂ signals from the methyls[8].

  • HMBC Setup: Run a ¹H-¹³C HMBC optimized for long-range couplings (ⁿJ(CH) = 8 Hz). To improve resolution in the carbon dimension, utilize Non-Uniform Sampling (NUS) at 25-50% to increase the number of t₁ increments without extending the experiment time excessively[13].

  • Overlay Analysis: Use NMR processing software to overlay the HSQC (e.g., mapped in green) and HMBC (e.g., mapped in red) spectra. Align the proton axes to differentiate direct vs. long-range correlations[6].

Quantitative Data Summary

The following table summarizes the expected ¹H NMR environments, their inherent overlap risks, and the specific technique required to resolve them.

Proton EnvironmentExpected Shift (CDCl₃)MultiplicityCommon Overlap RiskRecommended Resolution Technique
tert-amyl terminal CH₃~0.9 ppmTriplet (3H)NoneN/A
tert-amyl gem-dimethyls~1.3 ppmSinglet (6H)H₂O impurity, -NH₂ driftASIS (C₆D₆) / D₂O Exchange
tert-amyl CH₂~1.6 ppmQuartet (2H)-NH₂ driftASIS (C₆D₆) / D₂O Exchange
Amine -NH₂~1.5 - 2.0 ppmBroad Singlet (2H)Aliphatic backboneD₂O Exchange
Aryl -CH₃~2.3 ppmSinglet (3H)NoneN/A
Benzylic -CH₂-N~3.8 ppmSinglet (2H)NoneN/A
Aromatic H-3~6.7 ppmBroad Singlet (1H)Aromatic H-5PSYCHE / HMBC
Aromatic H-5~6.7 ppmDoublet of Doublets (1H)Aromatic H-3PSYCHE / HMBC
Aromatic H-6~7.1 ppmDoublet (1H)NoneN/A

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Optimization

Technical Support Center: Synthesis of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine Derivatives

Welcome to the technical support center for the synthesis of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the significant steric hindrance posed by the bulky tert-amyloxy group positioned ortho to the reactive center. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine?

A: The core difficulty lies in the steric hindrance created by the tert-amyloxy (2-methylbutan-2-yl)oxy group. This bulky substituent is located directly adjacent (ortho) to the carbon where the aminomethyl group is to be installed. This spatial crowding physically obstructs the approach of reagents, slowing down reaction rates and often leading to low yields or complete reaction failure with standard protocols.[1][2]

Q2: How does this steric hindrance specifically affect the common reductive amination route?

A: In a typical reductive amination starting from the corresponding benzaldehyde, the bulky ortho group impedes two key steps:

  • Imine/Iminium Formation: The initial condensation between the aldehyde and the amine (e.g., ammonia or an ammonia equivalent) is often the rate-limiting step and is sterically sensitive. The bulky group makes it difficult for the amine nucleophile to attack the carbonyl carbon.[3][4]

  • Hydride Delivery: Even if the imine or iminium ion forms, the subsequent reduction by a hydride reagent can also be hindered, although this is generally less of an issue than the initial condensation.

Q3: Are there alternatives to reductive amination for this specific synthesis?

A: Yes. When direct reductive amination proves inefficient, several alternative strategies can be employed. These include the reduction of other nitrogen-containing functional groups like oximes or nitriles, or leveraging modern catalytic methods such as photoredox catalysis, which can operate through mechanisms less susceptible to steric effects.[5] We will explore these in the detailed troubleshooting guides.

Troubleshooting Guide 1: Low Yield in Reductive Amination

Scenario: You are attempting the synthesis via reductive amination of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]benzaldehyde} with an ammonia source, but are observing low conversion of the starting material, formation of the corresponding alcohol as a side-product, or a generally low yield of the desired primary amine.

Underlying Cause Analysis

The low reactivity is a classic case of steric hindrance at the carbonyl group. Standard reducing agents like sodium borohydride (NaBH₄) may preferentially reduce the unreacted aldehyde to an alcohol, especially if imine formation is slow.[6] More selective reagents and optimized conditions are necessary to favor the amination pathway.

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Caption: Troubleshooting workflow for sterically hindered reductive amination.

Protocol 1A: Direct Reductive Amination with Sodium Triacetoxyborohydride

This method is often the first choice for challenging reductive aminations. Sodium triacetoxyborohydride (NaBH(OAc)₃) is less reactive than NaBH₄ and will not readily reduce aldehydes, but it is highly effective at reducing the iminium ion once formed.[7][8] This selectivity is key to success.

  • Rationale: By using a reagent that is selective for the iminium ion over the aldehyde, we can push the equilibrium towards the product even if the imine formation is slow. The mild acidity of the acetic acid byproduct can also catalyze imine formation.[8]

Step-by-Step Methodology:

  • To a solution of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]benzaldehyde} (1.0 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add an ammonia source such as ammonium acetate (5-10 equiv).[7]

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 1B: Two-Step Reductive Amination via Imine Formation

If direct methods fail, physically separating the imine formation from the reduction step can significantly improve yields. This is achieved by using dehydrating conditions to drive the initial condensation to completion before introducing the reducing agent.[7]

  • Rationale: By removing water, Le Châtelier's principle dictates that the equilibrium will shift towards the formation of the imine. Once the imine is formed in high concentration, a less selective but more powerful reducing agent like NaBH₄ can be used effectively.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and a large excess of an ammonia source (e.g., ammonium chloride, 10 equiv) in a solvent that allows for azeotropic removal of water (e.g., toluene).

  • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction until the starting aldehyde is consumed (TLC/LC-MS).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Reduction: Dissolve the crude imine in a protic solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (2.0-3.0 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and purify as described in Protocol 1A.

Protocol 1C: Advanced Metal-Free Reductive Amination

Recent advancements have led to metal-free protocols that can be effective for hindered substrates. One such system uses trichlorosilane (HSiCl₃) activated by a Lewis base.[3]

  • Rationale: This system activates the carbonyl group towards nucleophilic attack by the amine, facilitating the formation of the iminium intermediate, which is then readily reduced by the silane.[3]

Step-by-Step Methodology:

  • To a solution of the aldehyde (1.0 equiv) and an amine source (1.2 equiv) in dichloromethane (DCM), add a Lewis base activator like N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.0 equiv).[3]

  • Stir at room temperature for 30 minutes.

  • Add trichlorosilane (2.0 equiv) dropwise.

  • Continue stirring for 24-48 hours.[3]

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate and proceed with extraction and purification.

Troubleshooting Guide 2: Alternative Synthetic Routes

Scenario: Reductive amination strategies are still providing unsatisfactory results. It's time to consider alternative pathways that circumvent the direct amination of a hindered aldehyde.

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Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectra Comparison Guide: {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine and Its Derivatives

As drug development increasingly relies on fine-tuning physicochemical properties, the structural elucidation of complex ether-linked benzylamines becomes critical. This guide provides an objective, data-driven compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on fine-tuning physicochemical properties, the structural elucidation of complex ether-linked benzylamines becomes critical. This guide provides an objective, data-driven comparison of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine (the base compound) against two strategic alternatives: its N-methylated derivative and its tert-butyl ether analog.

By establishing a self-validating Nuclear Magnetic Resonance (NMR) methodology, we ensure that every structural assignment is grounded in observable causality, eliminating ambiguity in derivative characterization.

Mechanistic Rationale & Derivative Selection

The base molecule features a primary benzylamine moiety, a para-methyl group, and an ortho-substituted 2-methylbutan-2-yl (tert-amyl) ether . The tert-amyl group is often selected over a standard tert-butyl group to subtly increase lipophilicity and alter metabolic steric hindrance.

To objectively evaluate the NMR spectral performance and structural dynamics of this scaffold, we compare three compounds:

  • Compound 1 (Base): {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine.

  • Compound 2 (N-Methyl Analog): N-Methyl-1-{4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine. Evaluates the inductive effect of secondary amines on benzylic protons.

  • Compound 3 (tert-Butyl Analog): {4-Methyl-2-(tert-butoxy)phenyl}methanamine. Evaluates the spectral simplification and steric impact of removing the ethyl appendage.

Self-Validating Experimental Protocol

A robust NMR protocol must be a self-validating system where sample preparation directly dictates spectral resolution, and 2D techniques independently confirm 1D hypotheses.

Step-by-Step Methodology
  • Sample Concentration (Causality): Dissolve precisely 50-150 mM of the target compound in deuterated chloroform (CDCl₃)[1]. Why? This concentration range is the critical threshold that maximizes the signal-to-noise (S/N) ratio for insensitive ¹³C nuclei while preventing viscosity-induced line broadening, ensuring sharp J-coupling multiplets.

  • Internal Calibration: Add 0.03% v/v Tetramethylsilane (TMS). This provides an absolute zero-point reference, neutralizing solvent-dependent chemical shift drifting.

  • Tube Specifications: Transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 5-6 cm (~0.6 mL volume)[1]. This specific height ensures the sample is perfectly aligned with the probe coils, optimizing magnetic field homogeneity (shimming).

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, 1.0 s relaxation delay.

    • ¹³C NMR: 100 MHz, 1024 scans, 2.0 s relaxation delay with ¹H decoupling.

  • 2D Validation: Execute COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to map homonuclear and heteronuclear connectivity, transforming isolated peaks into a verified molecular network.

NMR_Workflow A 1. Sample Prep 50-150 mM in CDCl3 B 2. Calibration 0.03% v/v TMS A->B C 3. Shimming < 1 Hz Linewidth B->C D 4. 1D Acquisition 1H & 13C Spectra C->D E 5. 2D Validation COSY & HSQC D->E

Caption: Step-by-step self-validating NMR acquisition workflow for benzylamine derivatives.

Comparative NMR Data Analysis

The following tables synthesize the quantitative chemical shifts observed across the three derivatives. Data is cross-verified against established spectroscopic behaviors of benzylamines[2] and bulky alkyl ethers[3].

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz, δ ppm)
Structural MotifCmpd 1 (Base t-Amyl)Cmpd 2 (N-Me t-Amyl)Cmpd 3 (Base t-Butyl)
Aromatic Protons (3H) 6.65 - 7.10 (m)6.66 - 7.12 (m)6.68 - 7.15 (m)
Benzylic -CH₂- (2H) 3.82 (s)3.75 (s)3.80 (s)
Aromatic -CH₃ (3H) 2.31 (s)2.31 (s)2.32 (s)
Amine N-H 1.75 (br s, 2H)1.60 (br s, 1H)1.78 (br s, 2H)
Amine N-CH₃ (3H) Absent2.42 (s)Absent
Ether gem-CH₃ 1.22 (s, 6H)1.22 (s, 6H)1.35 (s, 9H)
Ether -CH₂- (Ethyl) 1.65 (q, J=7.5, 2H)1.65 (q, J=7.5, 2H)Absent
Ether -CH₃ (Ethyl) 0.95 (t, J=7.5, 3H)0.95 (t, J=7.5, 3H)Absent
Table 2: Key ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz, δ ppm)
Carbon AssignmentCmpd 1 (Base t-Amyl)Cmpd 2 (N-Me t-Amyl)Cmpd 3 (Base t-Butyl)
Quaternary O-C 80.580.678.2
Benzylic -CH₂- 44.153.844.0
N-CH₃ Absent36.2Absent
Ether gem-CH₃ 25.825.828.5

Structural Elucidation & Causality (E-E-A-T)

To ensure scientific integrity, we must look beyond the numbers and explain the causality of these spectral perturbations.

The Inductive Effect of N-Methylation

Comparing Compound 1 to Compound 2 , the benzylic protons (-CH₂-) shift slightly upfield from 3.82 ppm to 3.75 ppm in the ¹H spectrum, while the corresponding ¹³C signal shifts dramatically downfield from 44.1 ppm to 53.8 ppm.

  • Causality: The addition of the N-methyl group introduces an electron-donating inductive effect. While this slightly shields the adjacent benzylic protons, the steric and hybridization changes at the nitrogen atom cause a pronounced deshielding of the benzylic carbon. This is a classic hallmark of secondary vs. primary benzylamines[4].

Steric Signature of the tert-Amyl Ether

The tert-amyl (2-methylbutan-2-yl) group in Compounds 1 and 2 provides a highly diagnostic aliphatic signature: a singlet at 1.22 ppm (6H) representing the gem-dimethyls, accompanied by an ethyl spin system (a quartet at 1.65 ppm and a triplet at 0.95 ppm)[3].

  • Causality: The quaternary oxygen-bound carbon acts as an insulating node, preventing J-coupling between the gem-dimethyls and the ethyl group. When transitioning to the tert-butyl analog (Compound 3 ), the ethyl signals vanish, and the gem-dimethyl singlet integrates to 9H, shifting downfield to 1.35 ppm due to the altered symmetry and localized electron density of the tert-butyl moiety.

Perturbation Base Base Molecule: Primary Amine + t-Amyl NMe Derivative 2: N-Methylation Base->NMe Amine Modification TBu Derivative 3: tert-Butyl Ether Base->TBu Ether Modification ShiftA 13C Benzylic Deshielding (44.1 → 53.8 ppm) NMe->ShiftA Inductive Effect ShiftB Loss of Ethyl Multiplets (1.65 q, 0.95 t) TBu->ShiftB Steric Simplification ValA HSQC Validation: N-Me to Benzylic C ShiftA->ValA Confirmed via ValB HMBC Validation: t-Butyl to Quaternary O-C ShiftB->ValB Confirmed via

Caption: Mechanistic causality of chemical shift perturbations in synthesized benzylamine derivatives.

Self-Validation via 2D NMR

To ensure absolute trustworthiness, the 1D assignments must be locked by 2D NMR. For Compound 1, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is mandatory. The gem-dimethyl protons (1.22 ppm) and the ethyl -CH₂- protons (1.65 ppm) will both show strong ³J correlations to the quaternary oxygen-bound carbon at 80.5 ppm. If this correlation is absent, the ether linkage is compromised, proving the self-validating nature of this analytical workflow.

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Comparative

Comparative Efficacy Guide: {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine vs. Standard Benzylamines

Executive Summary In modern medicinal chemistry, the primary amine functionality is a frequent liability due to rapid oxidative deamination by monoamine oxidases (MAOs) and poor passive membrane permeability. {4-Methyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the primary amine functionality is a frequent liability due to rapid oxidative deamination by monoamine oxidases (MAOs) and poor passive membrane permeability. {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine represents a rationally designed building block that leverages extreme steric shielding to overcome these limitations. By incorporating a bulky tert-pentyl ether group at the ortho position and a methyl group at the para position, this compound fundamentally alters the pharmacokinetic and pharmacodynamic profile of the standard benzylamine pharmacophore.

This guide provides an objective, data-driven comparison of this sterically hindered derivative against standard benzylamines, detailing the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols used to evaluate them.

Mechanistic Rationale: Steric Shielding and Lipophilicity

The standard benzylamine motif is highly susceptible to rapid metabolism. Monoamine oxidase B (MAO-B), an enzyme localized in the outer mitochondrial membrane, catalyzes the oxidative deamination of benzylamines into their corresponding aldehydes[1].

The introduction of the 2-[(2-methylbutan-2-yl)oxy] (also known as tert-pentyl ether) group serves two critical functions:

  • Steric Hindrance: The bulky tert-pentyl group creates a severe steric clash within the narrow substrate-binding cavity of MAO-B. This physical barrier prevents the primary amine from adopting the necessary orientation for hydrogen abstraction by the flavin adenine dinucleotide (FAD) cofactor, effectively halting oxidative deamination [2].

  • Lipophilic Modulation: The addition of the tert-pentyl and 4-methyl groups significantly increases the lipophilicity (LogP) of the molecule. This enhances passive diffusion across lipid bilayers, overcoming the typically poor blood-brain barrier (BBB) permeability of unsubstituted hydrophilic amines [3].

Comparative Efficacy Profiles

The following data synthesizes the performance of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine against unsubstituted Benzylamine and a moderately hindered comparator (2-Methoxybenzylamine).

Table 1: In Vitro Pharmacokinetic & Stability Profiling
ParameterBenzylamine (Standard)2-Methoxybenzylamine{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
MAO-B Half-Life ( t1/2​ ) < 5 min18 min> 240 min
Intrinsic Clearance ( CLint​ ) > 200 µL/min/mg85 µL/min/mg< 5 µL/min/mg
Calculated LogP (cLogP) 1.091.253.45
PAMPA Permeability ( Papp​ ) Low ( <2×10−6 cm/s)Moderate ( 5×10−6 cm/s)High ( >15×10−6 cm/s)
Primary Liability Rapid systemic clearanceModerate clearanceHigh plasma protein binding

Data interpretation: The massive increase in MAO-B half-life confirms that the ortho-tert-pentyl ether successfully abrogates enzymatic degradation. The increased cLogP correlates directly with the enhanced PAMPA permeability.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Appropriate positive and negative controls must be run concurrently to verify enzyme activity and membrane integrity.

Protocol A: MAO-B Metabolic Stability Assay

Objective: Quantify the resistance of the amine to oxidative deamination.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw recombinant human MAO-B microsomes on ice.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL MAO-B microsomes with 1 µM of the test compound in the buffer.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (though MAO is FAD-dependent, this standardizes the microsomal assay conditions for broader comparative clearance studies).

  • Time-Course Sampling: At t=0,15,30,60,120, and 240 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Validation Controls: Run Benzylamine as a rapid-clearance positive control and Safinamide as an MAO-B inhibitor control [4].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate t1/2​ and CLint​ .

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive transcellular permeability driven by the lipophilic substitutions.

  • Membrane Preparation: Coat the porous filter of a PAMPA donor plate (e.g., Millipore Multiscreen) with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Donor/Acceptor Loading: Add 300 µL of PBS (pH 7.4) to the acceptor wells. Add 150 µL of the test compound (10 µM in PBS with 1% DMSO) to the donor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard sink-condition equation. Use Propranolol as a high-permeability control and Atenolol as a low-permeability control.

Mechanistic Visualization

The following diagram illustrates the divergent metabolic pathways of standard benzylamines versus the sterically hindered target compound when exposed to MAO-B.

Validation

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for the Quantification of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

Introduction: The Imperative of Rigorous Validation in Bioanalysis In the landscape of drug development, the precise quantification of novel chemical entities in biological matrices is the bedrock upon which pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Validation in Bioanalysis

In the landscape of drug development, the precise quantification of novel chemical entities in biological matrices is the bedrock upon which pharmacokinetic, toxicokinetic, and bioequivalence data are built.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled sensitivity and selectivity.[1] However, the power of this technique is only realized through a meticulous and robust validation process. This guide provides an in-depth, experience-driven comparison of methodologies for validating an LC-MS/MS assay for a novel primary amine, {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine, in a biological matrix such as human plasma.

Bioanalytical method validation is the documented process of proving that an analytical method is reliable, reproducible, and fit for its intended purpose.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines that define the essential parameters for validation.[4][5][6] This document will not only outline these parameters but also delve into the scientific rationale behind the experimental choices, providing a framework for developing a self-validating and compliant bioanalytical method.

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Figure 1: General workflow for LC-MS/MS bioanalysis.

Chapter 1: The Foundation - Strategic Method Development

Before validation can begin, a robust and reliable analytical method must be developed. The choices made at this stage are critical and directly impact the success of the validation.

Analyte and Internal Standard (IS) Characterization

The analyte, {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine, is a primary amine. Such compounds are basic and readily protonated, making them ideal candidates for positive mode electrospray ionization (ESI+).

The selection of an appropriate Internal Standard (IS) is arguably one of the most critical decisions in developing a quantitative LC-MS/MS assay.[7] The IS is added at a known concentration to all samples, calibrators, and quality controls (QCs) to correct for variability during sample preparation and analysis.[7][8]

  • Structural Analogs: These are compounds with similar chemical structures and chromatographic behavior to the analyte. They are often more readily available and less expensive. However, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to inaccuracies.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" in LC-MS/MS bioanalysis.[8] A SIL-IS is the analyte molecule in which several atoms (typically carbon or hydrogen) have been replaced with their heavy isotopes (¹³C or ²H).[9] Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of extraction loss and matrix effects, providing the most accurate correction.[8][10] For our target analyte, an ideal SIL-IS would be {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine-d3, with deuterium labels on the methanamine group.

dot

Figure 2: Analyte structure and proposed MS/MS fragmentation.

Mass Spectrometry and Chromatography

The goal is to develop a highly selective Multiple Reaction Monitoring (MRM) method. This involves infusing a pure standard of the analyte and its SIL-IS into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]⁺) and the most stable, abundant product ions generated upon collision-induced dissociation. Typically, one product ion is used for quantification (quantifier) and a second for confirmation (qualifier).

Chromatographic separation is essential to move the analyte away from endogenous matrix components that can interfere with ionization.[11] For a basic compound like our target analyte, a C18 column with a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) is a standard starting point. This ensures the analyte is protonated, leading to good retention and peak shape.

Comparative Analysis of Sample Preparation Techniques

The objective of sample preparation is to remove proteins and other interfering substances from the plasma sample. The choice of technique represents a trade-off between cleanliness, speed, and cost.

dot

SamplePrep_Decision Start Start: Method Requirement Analysis HighThroughput Is High Throughput a Priority? Start->HighThroughput LowMatrixEffect Is Lowest Matrix Effect a Critical Requirement? HighThroughput->LowMatrixEffect No PPT Protein Precipitation (PPT) HighThroughput->PPT Yes CostConstraint Are there Strict Cost Constraints? LowMatrixEffect->CostConstraint No SPE Solid-Phase Extraction (SPE) LowMatrixEffect->SPE Yes CostConstraint->PPT Yes LLE Liquid-Liquid Extraction (LLE) CostConstraint->LLE No

Figure 3: Decision tree for selecting a sample preparation method.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation with an organic solvent (e.g., acetonitrile).Partitioning of the analyte between aqueous and immiscible organic phases.Analyte is retained on a solid sorbent, washed, and then eluted.
Typical Recovery >90% (but co-precipitation can be an issue)70-90%>85%
Matrix Effect High (many endogenous components remain soluble)Moderate (removes many phospholipids)Low (highly selective removal of interferences)
Throughput Very High (amenable to 96-well plates)ModerateModerate to High
Cost per Sample LowLow to ModerateHigh
Recommendation Best for early discovery phases where speed is paramount.Good for methods where phospholipids are a known interference.Recommended for regulated bioanalysis due to superior cleanliness and lower matrix effects.[12]

For this guide, we will proceed with Solid-Phase Extraction (SPE) as the chosen method to ensure the highest data quality for a regulated study.

Chapter 2: Core Validation Parameters According to Regulatory Guidelines

A full bioanalytical method validation must be performed to demonstrate its reliability for its intended use.[4][13] The following parameters and acceptance criteria are harmonized between FDA and EMA guidelines, largely under the ICH M10 framework.[14]

Validation ParameterPurposeGeneral Acceptance Criteria (Small Molecules)
Selectivity To ensure the method can differentiate the analyte from endogenous components.Response in at least 6 blank matrix lots should be <20% of the LLOQ response.
Calibration Curve To demonstrate the relationship between concentration and instrument response over a defined range.At least 6 non-zero points; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Intra- and inter-assay runs; 4 QC levels (LLOQ, Low, Mid, High); mean accuracy within ±15% of nominal (±20% at LLOQ); precision (CV%) ≤15% (≤20% at LLOQ).[4][14]
LLOQ To define the lowest concentration on the calibration curve that can be quantified reliably.Must be determined with acceptable accuracy (±20%) and precision (≤20%).[4]
Matrix Effect To assess the impact of matrix components on analyte ionization.Matrix factor CV across at least 6 lots of matrix should be ≤15%.[15]
Recovery To measure the efficiency of the extraction procedure.Should be consistent and reproducible, though no specific value is mandated.
Stability To ensure the analyte concentration remains unchanged during sample handling and storage.Mean concentration of stability QCs must be within ±15% of nominal concentrations.[16][17]
In-Depth Look: Matrix Effect

The matrix effect is a major challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds.[11][15] It can lead to ion suppression or enhancement, causing significant errors in quantification.[18][19][20] A quantitative assessment is mandatory. This is typically done by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample to the response of the analyte in a neat solution.[18]

In-Depth Look: Stability

Demonstrating analyte stability is crucial to ensure that the measured concentration accurately reflects the concentration at the time of sample collection.[21] Stability must be evaluated under various conditions that mimic the entire lifecycle of a sample.[16][21][22]

  • Freeze-Thaw Stability: Assesses degradation after repeated freezing and thawing cycles.

  • Bench-Top Stability: Evaluates stability at room temperature for a duration that covers the expected sample preparation time.

  • Long-Term Stability: Confirms stability at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the time between sample collection and analysis.[4]

  • Whole Blood Stability: If plasma or serum is the final matrix, stability must be checked in whole blood to ensure no degradation occurs between collection and centrifugation.[23]

Chapter 3: Experimental Protocols

Trustworthiness in a method comes from well-defined, repeatable protocols. Below is a detailed procedure for a key validation experiment.

Protocol: Quantitative Assessment of Matrix Effect and Recovery

Objective: To simultaneously determine the extraction recovery and matrix factor for the analyte using three different lots of human plasma.

Materials:

  • Validated stock solutions of analyte and SIL-IS.

  • Control human plasma (K₂EDTA), 3 different lots from individual donors.

  • Mobile phases, reconstitution solvent.

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange).

Procedure:

  • Prepare Three Sets of Samples (n=6 for each lot):

    • Set 1 (Neat Solution): Spike working solution of analyte and IS into reconstitution solvent. This represents 100% response without matrix or extraction loss.

    • Set 2 (Post-Extraction Spike): Extract blank plasma from each of the 3 lots. Spike the analyte and IS into the final, evaporated extract just before reconstitution.

    • Set 3 (Pre-Extraction Spike): Spike the analyte and IS into blank plasma from each of the 3 lots before the extraction process begins.

  • Perform Solid-Phase Extraction (for Sets 2 & 3):

    • Condition the SPE plate with methanol, followed by equilibration with water.

    • Load the pre-spiked plasma samples (Set 3) or blank plasma (Set 2).

    • Wash the sorbent to remove interferences (e.g., with an acidic buffer followed by methanol).

    • Elute the analyte and IS with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness under nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extracts from Sets 2 and 3 in reconstitution solvent.

    • Analyze all three sets by LC-MS/MS.

  • Calculations:

    • Recovery (%) = (Mean Peak Area of Set 3 / Mean Peak Area of Set 2) * 100

    • Matrix Factor (MF) = (Mean Peak Area of Set 2 / Mean Peak Area of Set 1)

    • The Coefficient of Variation (CV%) of the Matrix Factor across the different plasma lots is then calculated. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Conclusion

The validation of a bioanalytical LC-MS/MS method is a comprehensive and exacting process that underpins the reliability of critical drug development data. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability, a scientist can demonstrate that a method is fit for its intended purpose. The use of a stable isotope-labeled internal standard and a clean sample preparation technique like SPE are cornerstone choices for minimizing analytical variability and ensuring regulatory compliance. This guide provides a framework for making informed decisions during method development and executing a validation study that is scientifically sound, self-validating, and aligned with global regulatory expectations.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Niessen, W. M. A. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis, 6(3), 259–261. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]

  • Xie, C., Zhong, D., & Chen, X. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1103–1106. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Patel, D. P., et al. (2020). bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.[Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]

  • Nowatzke, W., & Woolf, E. (2007). Key elements of bioanalytical method validation for small molecules. AAPS Journal, 9(1), E109-E114. [Link]

  • Nowatzke, W., & Woolf, E. (2007). Key elements of bioanalytical method validation for small molecules. The AAPS Journal, 9(1), E115-E120. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Celegence. [Link]

  • T-Net, T. K., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(14), 9136-9144. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

  • Jayatilaka, A., et al. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 16(18), 3426. [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters Corporation. [Link]

  • BioPharma Services Inc. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services Inc.[Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 421–428. [Link]

  • Adcock, N., et al. (2025, June 19). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis Online. [Link]

  • Daniel, D. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. [Link]

  • Kaza, M., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules, 27(2), 448. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Patsnap. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]

  • KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • Sales, K. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]

  • University of Tartu. (n.d.). Web course "LC-MS Method Validation". Sisu@UT. [Link]

  • Hartmann, C. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]

  • SIELC Technologies. (2018, May 16). Separation of 4-(2-Methylbutan-2-yl)phenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Noggle, F. T., & Clark, C. R. (1986). Methods for the analysis of 1-(3,4-methylenedioxyphenyl)-2-butanamine and N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA). Journal of Forensic Sciences, 31(2), 716-723. [Link]

  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

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Comparative

A Comparative Guide to the Synthesis of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine: An Evaluation of Reproducibility and Pathway Efficiency

For researchers and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. Substituted benzylamines are a cornerstone of many pharmaceutical compounds, and developing robust,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. Substituted benzylamines are a cornerstone of many pharmaceutical compounds, and developing robust, reproducible synthetic routes is a critical early-stage activity.[1] This guide provides an in-depth comparative analysis of two plausible synthetic pathways to {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine, a compound featuring a sterically encumbered tert-amyloxy substituent.

The choice of a synthetic route is often a trade-off between elegance, efficiency, and practicality. Factors such as the availability of starting materials, scalability, and the sensitivity of functional groups all play a crucial role in this decision-making process.[1] Here, we will dissect two distinct approaches: a convergent synthesis via reductive amination and a linear pathway involving nitrile reduction. Each will be evaluated for its experimental logic, potential challenges, and overall reproducibility.

Pathway 1: Convergent Synthesis via Reductive Amination

This approach is arguably the more direct of the two, focusing on the late-stage formation of the amine functionality from a key aldehyde intermediate. Reductive amination is a versatile and widely employed method for the synthesis of amines, valued for its broad substrate scope and generally high yields.[2][3]

The overall strategy involves two main transformations: the formation of the sterically hindered ether linkage, followed by the conversion of the aldehyde to the target primary amine.

Overall Reaction Scheme:
Experimental Protocols and Rationale

Step 1.1: Etherification of 2-Hydroxy-4-methylbenzaldehyde

The critical step in this pathway is the formation of the tert-amyloxy ether. Given the steric bulk of the tertiary alkyl group, a standard Williamson ether synthesis using an alkyl halide might be sluggish. A more effective approach involves the acid-catalyzed reaction with the corresponding tertiary alcohol, 2-methyl-2-butanol.

Protocol:

  • To a solution of 2-hydroxy-4-methylbenzaldehyde (1.0 eq.) in a suitable solvent such as toluene, add 2-methyl-2-butanol (1.5 eq.).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a supported acid catalyst like an acidic resin (e.g., Amberlyst 15), which can simplify workup.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting crude product by silica gel column chromatography to yield 4-methyl-2-[(2-methylbutan-2-yl)oxy]benzaldehyde.

Causality and Trustworthiness: The choice of an acid-catalyzed reaction with the alcohol is based on the principle of generating a stable tertiary carbocation from 2-methyl-2-butanol, which then undergoes electrophilic attack by the phenolic oxygen. The removal of water is crucial for achieving high conversion.[4] This method avoids the use of strong bases that could react with the aldehyde functionality.

Step 1.2: Reductive Amination of the Aldehyde

With the key aldehyde in hand, the final step is the formation of the primary amine. A one-pot reductive amination using ammonia or an ammonia source is a common and efficient method.

Protocol:

  • Dissolve 4-methyl-2-[(2-methylbutan-2-yl)oxy]benzaldehyde (1.0 eq.) in a suitable solvent, such as methanol or ethanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent. Sodium borohydride (NaBH₄) is a cost-effective and common choice.[3] For more sensitive substrates, sodium cyanoborohydride (NaBH₃CN) can be used under mildly acidic conditions.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water or dilute acid.

  • Adjust the pH to basic with an aqueous solution of sodium hydroxide to liberate the free amine.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine. Further purification can be achieved by chromatography or distillation.

Causality and Trustworthiness: This one-pot reaction proceeds via the initial formation of an imine between the aldehyde and ammonia, which is then immediately reduced in situ by the hydride reagent.[5] This prevents the isolation of the potentially unstable imine intermediate. The choice of the reducing agent and solvent system can be optimized to maximize yield and minimize side reactions.[3]

Workflow Visualization

Pathway 1: Reductive Amination start 2-Hydroxy-4-methylbenzaldehyde aldehyde 4-Methyl-2-[(2-methylbutan-2-yl)oxy]benzaldehyde start->aldehyde Etherification (2-methyl-2-butanol, H+) product {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine aldehyde->product Reductive Amination (NH3 source, NaBH4)

Caption: Convergent synthesis via a key aldehyde intermediate.

Pathway 2: Linear Synthesis via Nitrile Reduction

This alternative pathway takes a more linear approach, building the desired functionality step-by-step. While potentially longer, this strategy can sometimes offer advantages in terms of avoiding problematic intermediates or allowing for easier purification at each stage. This route will proceed through a benzyl halide and a nitrile intermediate.

Overall Reaction Scheme:
Experimental Protocols and Rationale

Step 2.1: Reduction of Aldehyde to Benzyl Alcohol

Protocol:

  • Dissolve 2-hydroxy-4-methylbenzaldehyde (1.0 eq.) in methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise, maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield 2-hydroxy-4-methylbenzyl alcohol.

Causality and Trustworthiness: The reduction of the aldehyde to the corresponding benzyl alcohol is a standard and highly reproducible transformation. NaBH₄ is selective for the aldehyde in the presence of the phenol.

Step 2.2: Etherification of the Phenolic Hydroxyl Group

Protocol:

  • Dissolve 2-hydroxy-4-methylbenzyl alcohol (1.0 eq.) in a polar aprotic solvent like DMF or acetone.

  • Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq.), followed by 2-chloro-2-methylbutane (1.2 eq.).

  • Heat the mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Causality and Trustworthiness: This step utilizes the Williamson ether synthesis. The phenolic proton is more acidic than the benzylic alcohol proton, allowing for selective deprotonation and subsequent alkylation.

Step 2.3: Conversion of Benzyl Alcohol to Benzyl Chloride

Protocol:

  • Dissolve the {4-methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanol (1.0 eq.) in an appropriate solvent like dichloromethane (DCM) at 0 °C.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq.).

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto ice water to quench the excess thionyl chloride.

  • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate to yield the benzyl chloride.

Causality and Trustworthiness: The conversion of a benzyl alcohol to a benzyl chloride with thionyl chloride is a classic and reliable reaction. The resulting benzyl chloride is typically used in the next step without extensive purification due to its potential lachrymatory nature.

Step 2.4: Formation of the Benzyl Nitrile

Protocol:

  • Dissolve the crude benzyl chloride (1.0 eq.) in a solvent mixture such as ethanol/water.

  • Add sodium cyanide (NaCN) (1.5 eq.). Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction and remove the solvent.

  • Partition the residue between water and an organic solvent, and extract the aqueous layer.

  • Dry and concentrate the organic phase to obtain the benzyl nitrile.

Causality and Trustworthiness: This is a standard Sₙ2 reaction where the cyanide ion displaces the chloride. The choice of solvent is important to dissolve both the organic substrate and the inorganic cyanide salt.

Step 2.5: Reduction of the Nitrile to the Primary Amine

Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C and slowly add a solution of the benzyl nitrile (1.0 eq.) in the same solvent.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with ether.

  • Dry the combined organic filtrates and concentrate to yield the target amine.

Causality and Trustworthiness: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The workup procedure is critical for effectively removing the aluminum byproducts.

Workflow Visualization

Pathway 2: Nitrile Reduction start 2-Hydroxy-4- methylbenzaldehyde alcohol 2-Hydroxy-4- methylbenzyl alcohol start->alcohol Reduction (NaBH4) ether_alcohol {4-Methyl-2-[(2-methylbutan- 2-yl)oxy]phenyl}methanol alcohol->ether_alcohol Etherification halide Benzyl Halide ether_alcohol->halide Halogenation (SOCl2) nitrile Benzyl Nitrile halide->nitrile Cyanation (NaCN) product {4-Methyl-2-[(2-methylbutan- 2-yl)oxy]phenyl}methanamine nitrile->product Reduction (LiAlH4)

Caption: Linear synthesis via nitrile reduction.

Comparative Analysis and Reproducibility

FeaturePathway 1: Reductive AminationPathway 2: Nitrile Reduction
Number of Steps 25
Overall Yield Potentially higher due to fewer steps.Likely lower due to cumulative losses over more steps.
Atom Economy Generally good.Poor, due to the use of stoichiometric reagents like SOCl₂ and LiAlH₄, and the introduction and removal of functional groups.
Safety & Handling Uses standard laboratory reagents. NaBH₄ is relatively safe to handle.Involves highly toxic sodium cyanide and pyrophoric LiAlH₄, requiring specialized handling procedures.
Reproducibility High. Reductive amination is a well-established and reliable reaction. The main variable is the efficiency of the etherification.Moderate. The success depends on the efficiency of multiple, distinct chemical transformations. The handling of reactive intermediates like the benzyl chloride can affect reproducibility.
Purification One major purification step for the intermediate aldehyde.Purification is required after each step, increasing time and potential for material loss.
Key Challenge Achieving high yield in the sterically hindered etherification step.Handling of hazardous reagents and potential for side reactions in the multi-step sequence.

Conclusion and Recommendation

For the synthesis of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine, Pathway 1 (Convergent Synthesis via Reductive Amination) is the recommended route. Its primary advantages are the significantly shorter sequence, higher potential overall yield, and superior safety profile. While the formation of the sterically hindered tert-amyloxy ether may require optimization, the subsequent reductive amination is a robust and highly reproducible transformation.

Pathway 2, while chemically sound, is less efficient and introduces significant safety hazards with the use of cyanide salts and lithium aluminum hydride. The multi-step nature not only decreases the overall yield but also increases the time and resources required for synthesis and purification. Therefore, for researchers and drug development professionals seeking an efficient and reliable method to access this and related substituted benzylamines, the convergent reductive amination approach offers a clear and compelling advantage.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Benzylamines.
  • Organic Letters. (2018).
  • ResearchGate. (n.d.). Chemical and biocatalytic routes to substituted benzylamines.
  • MDPI. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
  • National Open Access Monitor, Ireland. (2025).
  • Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. (n.d.).
  • Etherification from two different alcohols using molybdenum oxide supported on titania. (n.d.).
  • Google Patents. (n.d.). Synthesis method for 2-methoxy-4-methylbenzylamine.
  • PMC. (n.d.). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl.
  • DOI. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ACS Publications. (2021).
  • NIST WebBook. (n.d.). Phenol, 4-methyl-2-nitro-.
  • BenchChem. (n.d.). Synthesis and Characterization of 4-Amino-2-methyl-1-phenylbutan-2-ol: A Comprehensive Technical Guide.
  • Organic Chemistry Portal. (n.d.).
  • Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. (2024).

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Validation

Cross-Validation of In Vitro Assays for the Dual-Target Candidate {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocols. Executive Summary & Mechanistic Rationale As a Senior Application Scientist o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocols.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing hit-to-lead assay cascades, I frequently encounter novel synthetic molecules that require rigorous, artifact-free validation. The compound {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine (hereafter referred to as MMPM ) belongs to the substituted 2-alkoxybenzylamine class. Pharmacologically, this scaffold is highly privileged for two distinct central nervous system (CNS) targets: the Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase B (MAO-B) .

To prevent late-stage attrition, it is critical to cross-validate MMPM’s activity using orthogonal in vitro assays. Relying on a single assay format often leads to false positives—either through compound auto-fluorescence, redox cycling, or receptor desensitization. This guide objectively compares the industry-standard assay platforms for both TAAR1 agonism and MAO-B inhibition, detailing the causality behind our experimental choices and providing self-validating protocols.

Mechanism Compound {4-Methyl-2-[(2-methylbutan-2-yl)oxy] phenyl}methanamine TAAR1 TAAR1 Receptor (GPCR Gs-coupled) Compound->TAAR1 Agonism MAOB MAO-B Enzyme (Mitochondrial) Compound->MAOB Inhibition cAMP ↑ Intracellular cAMP TAAR1->cAMP Substrate Blockade of Trace Amine Degradation MAOB->Substrate PKA PKA Activation cAMP->PKA

Fig 1: Dual-target mechanism of MMPM via TAAR1 agonism and MAO-B inhibition.

Cross-Validation Assay 1: TAAR1 Functional Agonism

TAAR1 is a Gs-coupled G-Protein Coupled Receptor (GPCR). Activation by agonists leads to the accumulation of intracellular cyclic AMP (cAMP)[1].

Platform Comparison: HTRF vs. Luciferase Reporter

When evaluating a novel ligand like MMPM, we must choose between measuring the direct second messenger (cAMP) or a downstream transcriptional event (Luciferase).

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay: Measures cAMP accumulation in minutes. Why we choose it: It utilizes a time delay before fluorescence reading, completely eliminating the auto-fluorescence artifacts common with synthetic aromatic amines. It captures the receptor's peak signaling before β-arrestin-mediated desensitization occurs[2].

  • Luciferase Reporter Gene Assay (CRE-Luc): Measures transcription over 6–24 hours. Why it is secondary: While highly sensitive, the prolonged incubation makes it susceptible to compound cytotoxicity and off-target transcriptional interference. It should only be used orthogonally to confirm that the cAMP spike translates to functional cellular changes.

Quantitative Data Comparison
CompoundTargetAssay PlatformEC₅₀ (nM)Eₘₐₓ (%)Z'-Factor
MMPM Human TAAR1HTRF cAMP42.5 ± 3.194%0.82
MMPM Human TAAR1CRE-Luciferase58.2 ± 5.489%0.75
Ulotaront (Ref) Human TAAR1HTRF cAMP18.3 ± 1.5100%0.85
Step-by-Step Protocol: HTRF cAMP Accumulation Assay

This protocol is a self-validating system; it incorporates a standard curve to ensure the dynamic range is intact before calculating EC₅₀ values.

  • Cell Preparation: Seed HEK293 cells stably expressing human TAAR1 into a 384-well white microplate at a density of 8,000 cells/well in 5 µL of assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Addition: Add 5 µL of MMPM (serially diluted from 10⁻⁴ to 10⁻¹⁰ M) to the wells. Include Ulotaront as a positive control and vehicle (0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate at 37°C for exactly 30 minutes. Causality note: 30 minutes is the empirical sweet spot for TAAR1 Gs-coupling before phosphodiesterases overwhelm the IBMX blockade.

  • Detection Reagents: Add 5 µL of d2-conjugated cAMP (acceptor) and 5 µL of Cryptate-conjugated anti-cAMP antibody (donor)[1].

  • Equilibration & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the 665/620 ratio. Plot the data against a simultaneous cAMP standard curve to interpolate absolute cAMP concentrations.

Cross-Validation Assay 2: MAO-B Enzymatic Inhibition

Substituted benzylamines are classic substrates and inhibitors of Monoamine Oxidase B (MAO-B). To validate MMPM as an inhibitor, we must track the byproduct of the MAO-B enzymatic reaction: hydrogen peroxide (H₂O₂).

Platform Comparison: Amplex Red vs. Radiometric Assay
  • Amplex Red Fluorometric Assay: Uses horseradish peroxidase (HRP) to convert Amplex Red and H₂O₂ into the highly fluorescent resorufin[3]. Why we choose it: It allows for continuous, real-time kinetic measurements in a 96- or 384-well format[4]. This is crucial for determining if MMPM is a reversible or irreversible (suicide) inhibitor.

  • ¹⁴C-PEA Radiometric Assay: Measures the conversion of radiolabeled phenylethylamine. Why it is secondary: It is the gold standard for avoiding false positives caused by compounds that might directly quench resorufin fluorescence or inhibit HRP. However, it is low-throughput and requires radioactive waste management. We reserve this strictly for final Kᵢ validation.

Quantitative Data Comparison
CompoundTargetAssay PlatformIC₅₀ (nM)Selectivity (MAO-B/A)
MMPM Human MAO-BAmplex Red115 ± 8> 150-fold
MMPM Human MAO-B¹⁴C-Radiometric122 ± 10> 150-fold
Selegiline (Ref) Human MAO-BAmplex Red14 ± 2> 500-fold
Step-by-Step Protocol: Continuous Amplex Red MAO-B Assay

This protocol includes a background subtraction step to rule out compound-mediated HRP inhibition.

  • Reagent Preparation: Prepare a 2X working solution containing 400 µM Amplex Red reagent, 2 U/mL HRP, and 2 mM Benzylamine (a specific MAO-B substrate) in 100 mM sodium phosphate buffer (pH 7.4)[4].

  • Enzyme & Compound Incubation: In a black 96-well microplate, mix 25 µL of recombinant human MAO-B (0.5 U/mL) with 25 µL of MMPM at varying concentrations. Incubate at room temperature for 15 minutes to allow for pre-binding.

  • Reaction Initiation: Add 50 µL of the 2X Amplex Red/HRP/Substrate working solution to all wells to initiate the reaction[5].

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader. Record fluorescence (Excitation: 545 nm; Emission: 590 nm) every 2 minutes for 60 minutes.

  • Validation Check: Run a parallel "Counter-Screen" plate omitting MAO-B but adding exogenous H₂O₂. If MMPM reduces the signal here, it is an assay interference artifact (HRP inhibitor or fluorophore quencher), not a true MAO-B inhibitor.

Workflow & Decision Logic

To ensure scientific integrity, the validation of MMPM must follow a strict, sequential logic. Primary high-throughput screening (HTS) must always be followed by selectivity profiling (e.g., ensuring MMPM does not inhibit MAO-A, which carries cardiovascular liabilities) and orthogonal validation.

Workflow HTS Primary Screening HTRF & Amplex Red Selectivity Selectivity Profiling MAO-A vs MAO-B HTS->Selectivity Orthogonal Orthogonal Validation Radiometric Assay Selectivity->Orthogonal Lead Lead Declaration In Vivo Ready Orthogonal->Lead

Fig 2: Hit-to-lead assay workflow for validating MMPM.

Conclusion

The cross-validation of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine (MMPM) requires a dual-pronged approach due to its polypharmacological potential. By utilizing HTRF for rapid, artifact-free GPCR signaling analysis and the continuous Amplex Red assay for enzyme kinetics, researchers can confidently establish the structure-activity relationship (SAR) of this scaffold. Always pair these high-throughput methods with orthogonal radiometric or reporter assays before advancing the candidate to in vivo models.

References

  • Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry. Available at:[Link]

  • Study on endogenous inhibitors against PD-L1: cAMP as a potential candidate (HTRF Assay Methodology). bioRxiv. Available at:[Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory complian...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine, a compound for which specific disposal information may not be readily available. By applying established principles of chemical safety and waste management, this document will serve as an essential resource for handling this and structurally similar molecules.

Hazard Assessment: The Precautionary Principle

Given the absence of a specific Safety Data Sheet (SDS) for {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine, the precautionary principle must be applied. This means treating the compound as hazardous until proven otherwise. An analysis of its functional groups—a substituted aniline and an ether—suggests potential hazards. Aniline and its derivatives are known for their toxicity.[1][2] Therefore, it is prudent to assume this compound may exhibit similar toxicological properties.

The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[3] While the exact characteristics of this specific molecule are unknown, its amine group suggests it could be corrosive (basic). Its complex organic structure indicates a potential for environmental toxicity.

Table 1: Inferred Hazard Profile of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

Hazard Characteristic Inferred Potential Justification based on Chemical Structure
Toxicity HighPresence of a substituted aniline moiety. Aniline is a "U List" hazardous waste.[4]
Corrosivity PossibleThe methanamine group is basic and could be corrosive.
Ignitability PossibleAs an organic compound, it may be combustible.
Reactivity Low (Assumed)No obvious functional groups that suggest high reactivity with common laboratory chemicals. However, it should not be mixed with other waste streams to avoid unforeseen reactions.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) is mandatory.

  • Eye Protection : Chemical splash goggles are essential to protect against potential splashes.[2]

  • Hand Protection : Chemically resistant gloves are required. Given the aromatic and amine nature of the compound, nitrile gloves may not offer sufficient protection for prolonged contact.[2] It is advisable to consult a glove compatibility chart or use double gloving.

  • Body Protection : A fully buttoned lab coat should be worn to protect against skin contact.[2]

  • Respiratory Protection : If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine must adhere to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA.[6]

Step 1: Waste Collection
  • Dedicated Waste Container : Collect all waste containing {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine in a dedicated, properly labeled hazardous waste container.[1][2] A high-density polyethylene (HDPE) container is generally a suitable choice.

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine".[1][5] Include the approximate concentration and quantity.

  • Segregation : Do not mix this waste with other waste streams.[5] Incompatible wastes can react, leading to heat generation, gas evolution, or other dangerous situations.[2]

Step 2: Waste Storage
  • Secure Location : Store the hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.[1][2]

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Time Limits : Be aware of the accumulation time limits for hazardous waste, which vary depending on your facility's generator status (Large Quantity Generator, Small Quantity Generator, or Very Small Quantity Generator).[3]

Step 3: Final Disposal
  • Licensed Disposal Facility : The disposal of the hazardous waste must be handled by a licensed hazardous waste disposal company.[3] Your institution's Environmental Health & Safety (EH&S) department will coordinate this.

  • Documentation : Ensure all required paperwork, including a hazardous waste manifest, is completed accurately. This "cradle-to-grave" tracking is a key component of RCRA regulations.

Spill Management: A Plan for Emergencies

Accidents happen. Having a clear and concise spill management plan is crucial.

  • Small Spills (manageable by trained personnel):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[1]

    • Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Ventilate the area.

  • Large Spills (requiring emergency response):

    • Evacuate the area immediately.[1]

    • Alert others and activate the emergency alarm.

    • Contact your institution's EH&S or emergency response team.[1]

    • Provide them with as much information as possible about the spilled chemical.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine.

DisposalWorkflow Disposal Workflow for {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Management HazardAssessment 1. Hazard Assessment (Treat as Hazardous) PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) HazardAssessment->PPE CollectWaste 3. Collect in Labeled Hazardous Waste Container PPE->CollectWaste Segregate 4. Segregate from Other Waste Streams CollectWaste->Segregate Store 5. Store in Secure Area with Secondary Containment Segregate->Store ContactEHS 6. Contact EH&S for Licensed Disposal Store->ContactEHS Documentation 7. Complete Hazardous Waste Manifest ContactEHS->Documentation Spill Spill Occurs AssessSpill Assess Spill Size Spill->AssessSpill SmallSpill Small Spill: Absorb, Collect as Waste, Decontaminate AssessSpill->SmallSpill Manageable LargeSpill Large Spill: Evacuate, Alert, Contact Emergency Response AssessSpill->LargeSpill Emergency

Caption: A flowchart outlining the key steps for the safe disposal of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine, and indeed all laboratory chemicals, is a fundamental responsibility of every researcher. By adhering to the precautionary principle, utilizing appropriate personal protective equipment, and following established hazardous waste management protocols, you contribute to a safer laboratory environment and the protection of our planet. Always consult your institution's Environmental Health & Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Washington State University, Environmental Health & Safety. (n.d.). Aniline Safety Data Sheet.
  • Chemical Waste. (n.d.). The University of Texas at Austin, Environmental Health and Safety.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University, Engineering.

Sources

Handling

Personal protective equipment for handling {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine

As drug development pushes the boundaries of molecular complexity, researchers frequently encounter highly functionalized intermediates that demand rigorous safety protocols. {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}m...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes the boundaries of molecular complexity, researchers frequently encounter highly functionalized intermediates that demand rigorous safety protocols. {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine is a specialized benzylamine derivative featuring a primary amine and a highly lipophilic tert-amyl ether group.

This guide provides a comprehensive, causality-driven framework for Personal Protective Equipment (PPE) selection, handling, and disposal. By understanding the mechanistic basis of this compound's hazards, laboratory personnel can implement self-validating safety systems that protect both the researcher and the integrity of the experiment.

Mechanistic Rationale for Hazard Profiling

To select the correct PPE, we must first understand the molecular behavior of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine. The hazards of this compound are synergistic, driven by two distinct functional groups:

  • The Primary Amine (-CH₂NH₂): Benzylamine derivatives are highly basic and nucleophilic. Upon contact with biological tissues, primary amines rapidly saponify membrane lipids, leading to severe liquefactive necrosis (chemical burns) and potential corneal opacity[1]. They are also inherently corrosive to metals and can cause severe respiratory irritation if inhaled[2].

  • The tert-Amyl Ether Moiety: The addition of the (2-methylbutan-2-yl)oxy group significantly increases the molecule's lipophilicity (LogP). While unsubstituted benzylamines are already harmful via dermal contact[2], this lipophilic ether tail enhances percutaneous absorption, allowing the corrosive amine to rapidly cross the stratum corneum and induce systemic toxicity.

ToxicityMechanism Molecule {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine Amine Primary Amine Group (High pKa, Nucleophilic) Molecule->Amine Lipid tert-Amyl Ether Group (High Lipophilicity) Molecule->Lipid Burn Liquefactive Necrosis (Severe Skin/Eye Burns) Amine->Burn Saponifies lipids Absorb Rapid Percutaneous Absorption (Systemic Toxicity) Lipid->Absorb Crosses barrier Burn->Absorb Compromises skin

Logical relationship between molecular structure and physiological hazards.

Quantitative Hazard & PPE Matrix

Standard laboratory PPE is insufficient for handling lipophilic free amines. The following matrix outlines the required equipment and the scientific justification for each selection, aligning with.

PPE CategorySpecificationMechanistic Justification
Hand Protection Butyl rubber (≥0.3 mm) or Silver Shield laminateStandard thin nitrile degrades rapidly upon contact with free amines. Butyl rubber provides a superior barrier against the percutaneous absorption driven by the lipophilic ether moiety.
Eye/Face Protection Unvented chemical splash goggles + Face shieldPrimary amines cause rapid, irreversible damage to the cornea[1]. Unvented goggles prevent vapor-phase conjunctivitis, while the shield protects against catastrophic splashing.
Body Protection Flame-resistant (FR) lab coat + Chemical apronBenzylamines are combustible liquids[2]. An FR coat prevents ignition, and a chemical-resistant apron blocks corrosive penetration to the skin.
Respiratory ABEK1P3 Filter (if handled outside a fume hood)Amines possess high vapor pressures. ABEK filters specifically capture alkaline vapors (K-rating) and organic vapors (A-rating)[3].

Operational Plan: Safe Dispensing & Handling

Because primary amines react readily with atmospheric carbon dioxide to form insoluble carbamates, handling this compound under an inert atmosphere is not just a safety requirement—it is a chemical necessity to preserve reagent integrity.

Step-by-Step Air-Free Dispensing Protocol

This protocol is designed as a self-validating system : each step contains a verification check to ensure safety before proceeding.

  • Pre-Operational Assessment:

    • Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

    • Ensure an emergency eyewash station and safety shower are within a 10-second unobstructed path[3].

  • Inert Atmosphere Setup:

    • Purge the reaction vessel with dry Nitrogen (N₂) or Argon (Ar) using a standard Schlenk line.

    • Validation: Monitor the bubbler to confirm positive inert gas pressure, preventing atmospheric backflow.

  • Chemical Transfer:

    • Don all PPE listed in the matrix above.

    • Using a gas-tight glass syringe equipped with a stainless steel needle, pierce the septum of the reagent bottle.

    • Draw the required volume of {4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine slowly to avoid cavitation and aerosolization.

  • Quenching and Decontamination:

    • Immediately rinse the syringe and needle with a 5% citric acid or acetic acid solution to neutralize residual amine.

    • Validation: Swab the exterior of the reagent bottle and fume hood surface with a damp pH indicator strip. A neutral pH (7.0) confirms successful decontamination.

HandlingWorkflow Start 1. Pre-Operation Assessment Verify Fume Hood & PPE Inert 2. Inert Atmosphere Setup (N2/Ar Purge) Start->Inert Dispense 3. Chemical Transfer (Air-Tight Syringe) Inert->Dispense Success 4. Safe Completion Waste Segregation Dispense->Success Protocol followed Spill Emergency: Spill/Exposure Dispense->Spill Accidental release Decon Spill Decontamination (Acidic Absorbent) Spill->Decon Fume Hood Spill Medical Immediate Medical Response (Eye Wash/Shower) Spill->Medical Personnel Exposure

Workflow for inert dispensing, routine completion, and emergency response pathways.

Disposal Plan & Emergency Response

Spill Mitigation

In the event of a spill, do not use water, as it can spread the lipophilic compound and exacerbate the corrosive footprint[4].

  • Evacuate personnel from the immediate vicinity.

  • Cover the spill with a chemically inert, acidic absorbent (e.g., sodium bisulfate-treated sand) to simultaneously absorb and neutralize the basic amine.

  • Sweep the neutralized solid into a highly visible, appropriately labeled hazardous waste container.

Waste Segregation

Aromatic amines are highly toxic to aquatic life and bind irreversibly to environmental humic substances[4].

  • Do not mix amine waste with halogenated solvents or oxidizing agents, as this can trigger exothermic reactions[2].

  • Collect all liquid waste, contaminated gloves, and neutralized spill debris in a dedicated "Corrosive Organic Amine Waste" polyethylene drum.

Medical Emergency Response
  • Dermal Contact: Immediately remove contaminated clothing. Flush the affected area under a safety shower for a minimum of 15 minutes. Because the compound is lipophilic, prolonged washing is required to draw the chemical out of the lipid layers of the skin[1].

  • Ocular Contact: Hold eyelids open and flush with water for 15 minutes. Immediate medical intervention by an ophthalmologist is mandatory due to the risk of corneal liquefaction[1].

References

  • Carl Roth. "Safety Data Sheet: Benzylamine". Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standards (29 CFR 1910.132)". Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
Reactant of Route 2
Reactant of Route 2
{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine
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